Technical Documentation Center

1-(4-Pyridinyl)-1-heptanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Pyridinyl)-1-heptanone
  • CAS: 32941-30-3

Core Science & Biosynthesis

Foundational

Spectroscopic Unveiling of 1-(4-Pyridinyl)-1-heptanone: A Technical Guide

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(4-Pyridinyl)-1-heptanone, a heterocyclic keton...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(4-Pyridinyl)-1-heptanone, a heterocyclic ketone, represents a scaffold of significant interest due to the prevalence of the pyridine moiety in a vast array of bioactive molecules. The interplay between the aromatic, electron-withdrawing pyridine ring and the aliphatic heptanoyl chain bestows upon this molecule distinct physicochemical properties that are critical to its function and metabolism. This technical guide provides an in-depth analysis of the spectroscopic data of 1-(4-Pyridinyl)-1-heptanone, offering researchers a comprehensive reference for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our approach is rooted in foundational principles and validated by comparative analysis with analogous structures, ensuring a robust and reliable interpretation of the spectroscopic evidence.

Molecular Structure and Spectroscopic Overview

The structural framework of 1-(4-Pyridinyl)-1-heptanone dictates its characteristic spectroscopic signature. The molecule consists of a heptanoyl group attached to the C4 position of a pyridine ring. This arrangement presents several distinct chemical environments that can be probed by various spectroscopic techniques.

Figure 1: Molecular Structure of 1-(4-Pyridinyl)-1-heptanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR spectra is paramount for accurate structural interpretation. The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR data.[1]

  • Sample Preparation: Accurately weigh 5-20 mg of 1-(4-Pyridinyl)-1-heptanone for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical as it can influence chemical shifts.[2] Ensure the sample is fully dissolved to achieve a homogenous solution.

  • Tube Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.[1] The exterior of the tube should be cleaned to remove any fingerprints or dust.

  • Instrument Setup: Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning within the NMR probe.[3]

  • Data Acquisition: Place the sample into the NMR spectrometer.[4] The instrument's software is then used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the free induction decay (FID) signal. A Fourier transform is then applied to the FID to generate the frequency-domain NMR spectrum.[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft NMR Spectrum NMR Spectrum ft->NMR Spectrum

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of 1-(4-Pyridinyl)-1-heptanone is expected to exhibit distinct signals corresponding to the protons on the pyridine ring and the heptanoyl chain. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group will significantly influence the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(4-Pyridinyl)-1-heptanone (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'8.70 - 8.90d~62H
H-3', H-5'7.70 - 7.90d~62H
H-22.90 - 3.10t~7.52H
H-31.70 - 1.85quint~7.52H
H-4, H-5, H-61.25 - 1.45m-6H
H-70.85 - 0.95t~73H

Interpretation:

  • Pyridinyl Protons (H-2', H-6' and H-3', H-5'): The protons on the pyridine ring are expected to be the most deshielded due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. The protons at the 2' and 6' positions (α to the nitrogen) will appear at the lowest field, likely as a doublet. The protons at the 3' and 5' positions (β to the nitrogen) will also appear as a doublet at a slightly higher field.

  • α-Methylene Protons (H-2): The methylene group adjacent to the carbonyl (C-2) is significantly deshielded and is expected to appear as a triplet around 2.90-3.10 ppm.[5] This downfield shift is a direct consequence of the electron-withdrawing nature of the carbonyl group.

  • β-Methylene Protons (H-3): The methylene group at the C-3 position will be less deshielded than the α-protons and is predicted to be a quintet.

  • Aliphatic Chain Protons (H-4, H-5, H-6): The remaining methylene groups of the heptanoyl chain will have overlapping signals in the aliphatic region of the spectrum.

  • Terminal Methyl Protons (H-7): The terminal methyl group will appear as a triplet at the highest field, characteristic of a primary alkyl group.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide complementary information, showing a distinct signal for each unique carbon environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(4-Pyridinyl)-1-heptanone (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O198 - 202
C-4'142 - 145
C-2', C-6'150 - 152
C-3', C-5'120 - 123
C-242 - 45
C-324 - 27
C-428 - 31
C-531 - 34
C-622 - 25
C-713 - 15

Interpretation:

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically in the range of 198-202 ppm for ketones.[6]

  • Pyridinyl Carbons (C-2', C-3', C-4', C-5', C-6'): The carbons of the pyridine ring will have chemical shifts in the aromatic region. The carbon attached to the nitrogen (C-2' and C-6') and the carbon attached to the heptanoyl chain (C-4') will be the most deshielded among the ring carbons.

  • Aliphatic Carbons (C-2 to C-7): The carbons of the heptanoyl chain will appear at progressively higher fields as their distance from the electron-withdrawing carbonyl group increases.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often utilize an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.[9]

  • Background Spectrum: A background spectrum of the clean ATR crystal is collected to account for any atmospheric or instrumental absorptions.

  • Sample Application: A small amount of the 1-(4-Pyridinyl)-1-heptanone sample (solid or liquid) is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.[10]

  • Spectrum Acquisition: The sample spectrum is then recorded. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

Predicted IR Data and Interpretation

The IR spectrum of 1-(4-Pyridinyl)-1-heptanone will be dominated by absorptions from the carbonyl group, the pyridine ring, and the aliphatic C-H bonds.

Table 3: Predicted Characteristic IR Absorption Frequencies for 1-(4-Pyridinyl)-1-heptanone

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Strong
C=O stretch (ketone)1685 - 1705Strong
C=C and C=N stretch (pyridine ring)1580 - 1610, 1400 - 1500Medium to Strong
C-H bend (aliphatic)1375 - 1470Medium
Ring vibrations (pyridine)1000 - 1200Medium

Interpretation:

  • C=O Stretch: The most prominent peak in the spectrum will be the strong absorption from the carbonyl group stretch. Its position, slightly lower than a typical aliphatic ketone (around 1715 cm⁻¹), is due to conjugation with the aromatic pyridine ring.[4]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the strong absorptions from the aliphatic C-H bonds of the heptanoyl chain will be observed just below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic absorptions due to C=C and C=N stretching, as well as in-plane and out-of-plane bending vibrations.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.[2]

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.[5]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (molecular ion, M⁺•).[15]

  • Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable ions.[16]

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

G cluster_ms Mass Spectrometry Workflow sample Sample Introduction & Vaporization ionization Electron Ionization (70 eV) sample->ionization fragmentation Fragmentation ionization->fragmentation analysis Mass Analysis (m/z) fragmentation->analysis detection Detection analysis->detection Mass Spectrum Mass Spectrum detection->Mass Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 1-(4-Pyridinyl)-1-heptanone (Molecular Weight: 191.27 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 1-(4-Pyridinyl)-1-heptanone

m/zProposed Fragment
191[M]⁺• (Molecular Ion)
120[M - C₅H₁₁]⁺ (α-cleavage)
106[C₅H₄NCO]⁺ (McLafferty rearrangement)
78[C₅H₄N]⁺ (Pyridinyl cation)
43[C₃H₇]⁺

Interpretation:

  • Molecular Ion (m/z 191): The peak corresponding to the intact radical cation.

  • α-Cleavage (m/z 120): Cleavage of the bond between the carbonyl carbon and the alkyl chain is a common fragmentation pathway for ketones. This results in the loss of a pentyl radical (•C₅H₁₁) and the formation of the stable 4-pyridinylcarbonyl cation.

  • McLafferty Rearrangement (m/z 106): Ketones with γ-hydrogens can undergo a characteristic rearrangement involving the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage of the β-carbon-carbon bond. This would result in the formation of a neutral alkene (pent-1-ene) and a radical cation with m/z 106.

  • Pyridinyl Cation (m/z 78): Cleavage of the bond between the carbonyl group and the pyridine ring can lead to the formation of the pyridinyl cation.

  • Alkyl Fragments (e.g., m/z 43): Fragmentation of the heptanoyl chain can produce various alkyl carbocations.

G M [M]⁺• (m/z 191) F1 [M - C₅H₁₁]⁺ (m/z 120) M->F1 α-cleavage F2 [C₅H₄NCO]⁺ (m/z 106) M->F2 McLafferty Rearrangement F3 [C₅H₄N]⁺ (m/z 78) F1->F3 -CO

Caption: Proposed Fragmentation Pathway for 1-(4-Pyridinyl)-1-heptanone.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of 1-(4-Pyridinyl)-1-heptanone. The predicted ¹H and ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with related structures, offer a detailed and reliable reference for researchers. The methodologies outlined herein represent standard practices in the field, ensuring the generation of high-quality, reproducible data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of pyridinyl ketones and related heterocyclic compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link][9]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link][1]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • Filo. Discuss the mass spectral fragmentation of 4-heptanone. [Link]

  • University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Chemistry LibreTexts. 13C NMR Chemical Shift. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(Pyridin-4-yl)heptan-1-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Pyridin-4-yl)heptan-1-one, a pyridine derivative, represents a class of heterocyclic compounds that are of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-yl)heptan-1-one, a pyridine derivative, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The pyridine ring is a ubiquitous scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] This guide provides a comprehensive overview of 1-(Pyridin-4-yl)heptan-1-one, detailing its chemical identity, synthesis, physicochemical properties, and exploring its potential applications in drug discovery and development based on the known biological activities of related 4-acylpyridine structures.

Chemical Identity and Nomenclature

The nomenclature and key identifiers for 1-(Pyridin-4-yl)heptan-1-one are summarized below, providing a foundational understanding of this specific chemical entity.

IdentifierValue
IUPAC Name 1-(pyridin-4-yl)heptan-1-one[2]
Synonyms 1-(4-Pyridinyl)-1-heptanone, 4-Heptanoylpyridine, Heptyl 4-pyridyl ketone, Pyridine, 4-heptanoyl-[2]
Molecular Formula C₁₂H₁₇NO[2]
Molecular Weight 191.27 g/mol [2]
CAS Number 32941-30-3[2]

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below outlines the computed properties of 1-(Pyridin-4-yl)heptan-1-one.

PropertyValueReference
Molecular Weight 191.27 g/mol PubChem CID: 36282[2]
XLogP3-AA 3PubChem CID: 36282[2]
Hydrogen Bond Donor Count 0PubChem CID: 36282[2]
Hydrogen Bond Acceptor Count 2PubChem CID: 36282[2]
Rotatable Bond Count 6PubChem CID: 36282[2]
Exact Mass 191.131014166 DaPubChem CID: 36282[2]
Topological Polar Surface Area 30 ŲPubChem CID: 36282[2]

Synthesis of 1-(Pyridin-4-yl)heptan-1-one

The synthesis of 4-acylpyridines, such as 1-(pyridin-4-yl)heptan-1-one, requires careful consideration of the pyridine ring's electronic properties.

Challenges with Direct Acylation

Direct Friedel-Crafts acylation, a common method for synthesizing aryl ketones, is generally ineffective for pyridine. The Lewis acid catalyst, essential for the reaction, coordinates with the lone pair of electrons on the pyridine nitrogen. This coordination deactivates the pyridine ring, making it resistant to electrophilic substitution.

Effective Synthetic Strategies

More successful approaches to the synthesis of 4-acylpyridines involve the use of organometallic reagents. A plausible and effective method for the synthesis of 1-(pyridin-4-yl)heptan-1-one is the reaction of a 4-pyridyl Grignard reagent or a 4-lithiopyridine with a suitable acylating agent, such as heptanoyl chloride.

A general representation of this synthetic approach is the reaction of 4-lithiopyridine with aromatic nitriles to yield (4-pyridyl)-aryl ketones.[3] This methodology can be adapted for the synthesis of the target compound.

Synthesis_of_1_pyridin_4_yl_heptan_1_one cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 4-Bromopyridine Intermediate1 4-Lithiopyridine Reactant1->Intermediate1 Reaction with n-BuLi Reactant2 n-Butyllithium Reactant3 Heptanoyl Chloride Product 1-(Pyridin-4-yl)heptan-1-one Intermediate1->Product Reaction with Heptanoyl Chloride

Caption: Synthetic pathway to 1-(pyridin-4-yl)heptan-1-one.

Detailed Experimental Protocol: Grignard Reaction Approach

A viable method for the synthesis of 1-(pyridin-4-yl)heptan-1-one involves the preparation of a 4-pyridyl Grignard reagent from 4-bromopyridine, followed by its reaction with heptaldehyde and subsequent oxidation of the resulting secondary alcohol.

Step 1: Preparation of 4-Pyridylmagnesium Bromide

  • To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF), add a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 4-bromopyridine in anhydrous THF to the activated magnesium at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed, yielding a solution of 4-pyridylmagnesium bromide.

Step 2: Reaction with Heptaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of heptaldehyde in anhydrous THF to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and combine the organic layers.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-4-yl)heptan-1-ol.

Step 3: Oxidation to 1-(Pyridin-4-yl)heptan-1-one

  • Dissolve the crude 1-(pyridin-4-yl)heptan-1-ol in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC), to the solution.

  • Stir the reaction at room temperature until the oxidation is complete, as monitored by TLC.

  • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 1-(pyridin-4-yl)heptan-1-one.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the heptanoyl chain protons. The protons on the carbons adjacent to the carbonyl group and the pyridine ring will be the most deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 190-200 ppm. The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the carbonyl group being the most downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹ for an aryl ketone. Aromatic C-H and C=C stretching vibrations from the pyridine ring are also expected.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ). Common fragmentation patterns for ketones would include alpha-cleavage on either side of the carbonyl group.

Potential Applications in Drug Discovery and Development

The pyridine moiety is a key pharmacophore in a wide range of therapeutic agents, exhibiting diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.

Enzyme Inhibition

Pyridinyl-containing compounds have been identified as potent inhibitors of various enzymes. For instance, polysubstituted pyridin-4-yl imidazole derivatives have been developed as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. The long alkyl chain of 1-(pyridin-4-yl)heptan-1-one could potentially enhance its binding to the hydrophobic pockets of enzyme active sites, a strategy often employed in drug design to improve potency and selectivity.

Enzyme_Inhibition Enzyme Enzyme Active Site Binding Binding Enzyme->Binding Inhibitor 1-(Pyridin-4-yl)heptan-1-one Inhibitor->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition

Caption: Mechanism of enzyme inhibition by 1-(pyridin-4-yl)heptan-1-one.

Anticancer and Antimicrobial Activity

Numerous pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways essential for cancer cell growth and survival. Similarly, the pyridine scaffold is present in many antimicrobial agents. The lipophilic heptanoyl chain of 1-(pyridin-4-yl)heptan-1-one could facilitate its transport across cell membranes, potentially enhancing its efficacy as an anticancer or antimicrobial agent.

Conclusion

1-(Pyridin-4-yl)heptan-1-one is a pyridine derivative with physicochemical properties that suggest its potential as a lead compound in drug discovery. While specific biological data for this compound is limited, the well-documented therapeutic relevance of the 4-acylpyridine scaffold warrants further investigation into its potential as an enzyme inhibitor, anticancer, or antimicrobial agent. The synthetic routes outlined in this guide provide a basis for the preparation of this and related compounds for further biological evaluation.

References

  • PubChem. 1-(4-Pyridinyl)-1-heptanone. National Center for Biotechnology Information. [Link][2]

  • ResearchGate. The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. [Link][3]

Sources

Foundational

Pyridinyl Ketones: Pharmacological Scaffolds for Next-Generation Therapeutics

Executive Summary Pyridinyl ketones (acylpyridines) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to function as bidentate ligands and versatile electrophiles. Unlike simple aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinyl ketones (acylpyridines) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to function as bidentate ligands and versatile electrophiles. Unlike simple aromatic ketones, the incorporation of the pyridine nitrogen confers unique physicochemical properties—specifically, pH-dependent solubility and metal-chelating capabilities—that are critical for traversing biological membranes and targeting metalloenzymes. This technical guide analyzes the biological potential of pyridinyl ketones, focusing on their utility in oncology (via iron chelation and kinase inhibition) and antimicrobial therapeutics.

Chemical Architecture & Physicochemical Properties[1][2]

Structural Versatility

The core structure consists of a pyridine ring substituted with an acyl group. The position of the carbonyl group relative to the nitrogen atom (2-, 3-, or 4-position) dictates the compound's reactivity and biological target.

  • 2-Pyridinyl Ketones: Capable of forming stable

    
    -chelate rings with transition metals (Fe, Cu, Zn). This is the structural basis for the potent anticancer activity of thiosemicarbazone derivatives.
    
  • 3- & 4-Pyridinyl Ketones: Often utilized as bioisosteres for phenyl ketones to improve water solubility (logP modulation) and facilitate hydrogen bonding within enzyme active sites (e.g., kinase ATP pockets).

Lipinski Compliance

Pyridinyl ketones generally exhibit favorable drug-like properties:

  • Molecular Weight: Typically < 300 Da (low MW allows for extensive derivatization).

  • H-Bond Acceptors: The pyridine nitrogen and carbonyl oxygen serve as dual acceptors.

  • LogP: The heterocyclic ring lowers lipophilicity compared to benzene analogs, enhancing bioavailability.

Mechanisms of Action[3][4]

Metal Chelation & ROS Generation (Anticancer)

The most validated mechanism for 2-pyridinyl ketone derivatives (specifically thiosemicarbazones like Dp44mT) is the "Iron Sponge" effect.

  • Chelation: The ligand binds cellular iron (Fe2+/Fe3+) with high affinity.

  • Redox Cycling: The resulting complex undergoes redox cycling, transferring electrons to molecular oxygen.

  • ROS Production: This generates reactive oxygen species (ROS), specifically hydroxyl radicals, which induce DNA double-strand breaks and mitochondrial depolarization.

  • NDRG1 Upregulation: Iron depletion upregulates the metastasis suppressor gene NDRG1 (N-myc downstream regulated 1).

Kinase Inhibition (VEGFR-2 & PIM-1)

Pyridinyl ketones serve as "hinge binders" in kinase inhibitors. The pyridine nitrogen often forms a critical hydrogen bond with the backbone amide of the kinase hinge region, while the ketone moiety (or its hydrazone derivative) orients hydrophobic groups into the specificity pocket.

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1][2]

  • Effect: Inhibition of angiogenesis in solid tumors.

Enzyme Inhibition (Antimicrobial)

In fungal pathogens (C. albicans, A. flavus), pyridinyl ketone derivatives inhibit Glucosamine-6-phosphate (GlcN-6-P) synthase , a key enzyme in cell wall biosynthesis. This pathway is absent in mammals, providing high selectivity.

Visualization of Signaling Pathways

Pyridinyl_Ketone_Mechanism Ligand 2-Pyridinyl Ketone Derivative (e.g., Dp44mT) Complex Redox-Active Metal Complex Ligand->Complex Chelation Iron Intracellular Iron (Fe2+/Fe3+) Iron->Complex NDRG1 NDRG1 (Metastasis Suppressor) Iron->NDRG1 Depletion triggers Upregulation ROS Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling Mito Mitochondrial Depolarization ROS->Mito DNA DNA Damage ROS->DNA Apoptosis Apoptosis (Cell Death) Mito->Apoptosis DNA->Apoptosis NDRG1->Apoptosis Anti-metastatic signaling

Figure 1: Mechanism of action for 2-pyridinyl ketone thiosemicarbazones in cancer cells, highlighting the dual pathway of ROS generation and metastasis suppression.

Experimental Protocols

Synthesis of Pyridinyl Ketone Thiosemicarbazones

Rationale: This protocol utilizes a condensation reaction to convert the ketone carbonyl into a thiosemicarbazone, enhancing metal chelation affinity.

Reagents:

  • 2-Acetylpyridine (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Ethanol (Abs.)

  • Glacial Acetic Acid (Catalytic)

Workflow:

  • Dissolution: Dissolve 10 mmol of thiosemicarbazide in 20 mL of hot ethanol.

  • Addition: Add 10 mmol of 2-acetylpyridine dropwise under stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Crystallization: Cool to room temperature. The product will precipitate as a crystalline solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via 1H-NMR (look for D2O exchangeable -NH proton > 10 ppm) and Mass Spectrometry.

MTT Cytotoxicity Assay (Self-Validating)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. The reduction of MTT to formazan is dependent on functional mitochondrial reductases.

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

    • Control Positive: Doxorubicin (standard chemotherapeutic).

    • Control Negative: 0.1% DMSO (vehicle).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    
    

Comparative Biological Data[7]

The following table summarizes the potency of pyridinyl ketone derivatives against various biological targets.

Compound ClassCore StructureTargetActivity MetricReference
Thiosemicarbazones di-2-pyridylketoneMCF-7 (Breast Cancer)IC50: 0.005 µM[1]
Pyridine-Ureas 3-pyridinyl ketoneVEGFR-2 (Angiogenesis)IC50: 3.93 µM[2]
Hydrazones 4-pyridinyl ketoneS. aureus (Bacteria)MIC: 4 µg/mL[3]
Chalcones 3-acetylpyridineC. albicans (Fungi)MIC: 8 µg/mL[4]

Structure-Activity Relationship (SAR) Visualization[8]

SAR_Pyridinyl_Ketones Core Pyridinyl Ketone Scaffold RingN Pyridine Nitrogen (Position 2, 3, or 4) Core->RingN Carbonyl Ketone Carbonyl (C=O) Core->Carbonyl RingSub Ring Substitution (Halogens, Alkyls) Core->RingSub Chelation Metal Chelation (Requires 2-position) RingN->Chelation Critical for Solubility Water Solubility (H-bond acceptor) RingN->Solubility Enhances Linker Schiff Base Formation (Hydrazones/Thiosemicarbazones) Carbonyl->Linker Site of derivatization Lipophilicity Lipophilicity Tuning (Membrane Permeability) RingSub->Lipophilicity Modulates

Figure 2: Structure-Activity Relationship (SAR) map for pyridinyl ketones. The position of the nitrogen and derivatization of the carbonyl are the primary drivers of biological specificity.

References

  • Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. Source: European Journal of Medicinal Chemistry (2019).[3] Significance: Establishes the p53-independent apoptotic mechanism of iron-chelating thiosemicarbazones.[3][4]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Source: Bioorganic Chemistry (2018).[1] Significance: Identifies VEGFR-2 inhibition as a key mechanism for pyridine-urea derivatives.

  • Synthesis and antimicrobial activity of new pyridine derivatives. Source: ResearchGate (2025).[5] Significance: Demonstrates the efficacy of pyridine derivatives against Gram-positive bacteria like S. aureus.

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Source: MDPI (2021). Significance: Reviews the antifungal potential of pyridine derivatives targeting fungal cell membranes and enzymes.

Sources

Exploratory

Technical Guide: Synthetic Utility and Pharmacological Potential of 1-(4-Pyridinyl)-1-heptanone Derivatives

Executive Summary 1-(4-Pyridinyl)-1-heptanone (CAS: 100937-52-8), also known as heptyl 4-pyridyl ketone, represents a critical class of lipophilic pyridine building blocks.[1] While often overshadowed by its shorter-chai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Pyridinyl)-1-heptanone (CAS: 100937-52-8), also known as heptyl 4-pyridyl ketone, represents a critical class of lipophilic pyridine building blocks.[1] While often overshadowed by its shorter-chain analogs (acetyl- or benzoylpyridines), the heptanoyl derivative occupies a specific "lipophilic sweet spot" (LogP ≈ 3.[1]2) that makes it uniquely valuable in the development of membrane-active antimicrobials and surface-active agents.[1]

This guide details the synthesis, derivatization, and pharmacological applications of this scaffold, moving beyond basic characterization to explore its role as a precursor for chiral carbinols and quaternary ammonium amphiphiles.

Part 1: Core Synthetic Architecture

The synthesis of 1-(4-Pyridinyl)-1-heptanone can be approached via two distinct mechanistic pathways: the classical organometallic addition and the modern radical substitution (Minisci reaction).

Pathway A: The Minisci Radical Acylation (Modern Standard)

The Minisci reaction is the preferred route for industrial scalability as it avoids moisture-sensitive organometallics.[1] It utilizes a radical mechanism to directly acylate the pyridine ring at the electron-deficient C-4 position.[1]

  • Mechanism: Oxidative decarboxylation of

    
    -keto acids or direct acylation using aldehydes/alcohols with a peroxide initiator.[1]
    
  • Regioselectivity: The nucleophilic acyl radical attacks the protonated pyridine (pyridinium) preferentially at the 2- and 4-positions. Blocking the 2-position or using steric control directs substitution to C-4.[1]

Pathway B: Grignard Addition to Nitriles (Classical)

The reaction of 4-cyanopyridine with hexylmagnesium bromide followed by acidic hydrolysis yields the ketone.[1] While reliable, this method requires anhydrous conditions and often suffers from bis-addition side products if stoichiometry is not strictly controlled.[1]

Visualization of Synthetic Workflows

SynthesisWorkflow Pyridine Pyridine (Protonated) Intermediate1 Radical σ-Complex Pyridine->Intermediate1 + R-CO• / H+ Cyanopyridine 4-Cyanopyridine Intermediate2 Imine Mg-Salt Cyanopyridine->Intermediate2 + HexylMgBr Radical Heptanoyl Radical (Minisci Condition) Radical->Intermediate1 Grignard HexylMgBr (Grignard) Grignard->Intermediate2 Target 1-(4-Pyridinyl)-1-heptanone Intermediate1->Target - H• (Oxidation) Intermediate2->Target + H3O+ (Hydrolysis)

Figure 1: Comparative synthetic pathways.[1] Pathway A (Top) utilizes radical chemistry on the protonated heterocycle, while Pathway B (Bottom) relies on nucleophilic attack on the nitrile.

Part 2: Primary Derivatives & Pharmacological Utility[1][2]

The utility of 1-(4-Pyridinyl)-1-heptanone lies in its downstream transformation into three primary bioactive classes.

Class A: Chiral 1-(4-Pyridinyl)-1-heptanols

Reduction of the ketone yields the secondary alcohol.[1] The introduction of chirality at the benzylic position is critical for pharmacological activity, particularly for antihistamine or anticholinergic candidates where enantiomers often exhibit distinct binding profiles.[1]

  • Reagents: NaBH

    
     (Racemic), Ruthenium-TsDPEN catalysts (Enantioselective).[1]
    
  • Utility: These alcohols serve as intermediates for ether-linked antihistamines (analogous to Doxylamine) or as chiral ligands in organometallic catalysis.[1]

Class B: N-Alkylated Pyridinium Amphiphiles (Quats)

Alkylation of the pyridine nitrogen with methyl iodide or benzyl bromide converts the lipophilic ketone into a cationic surfactant.[1]

  • Mechanism of Action: These "Quats" function as membrane disruptors.[1] The cationic head group binds to the anionic bacterial cell wall, while the heptanoyl tail inserts into the lipid bilayer, causing leakage and cell death.[1]

  • Structure-Activity Relationship (SAR): A chain length of C7 (heptyl) provides moderate lipophilicity, balancing solubility in aqueous media with membrane penetrability.[1]

Class C: 4-Pyridone Derivatives (FabI Inhibitors)

Through specific oxidation or hydrolysis pathways, the pyridine ring can be converted to a 4-pyridone.[1] Derivatives of 4-pyridones have been identified as inhibitors of FabI (enoyl-acyl carrier protein reductase), a key enzyme in bacterial fatty acid biosynthesis (e.g., in S. aureus).[1][2]

Part 3: Experimental Protocols

Protocol 3.1: Chemoselective Reduction to 1-(4-Pyridinyl)-1-heptanol

Note: This protocol ensures reduction of the ketone without reducing the pyridine ring, a common side reaction under hydrogenation conditions.

Materials:

  • 1-(4-Pyridinyl)-1-heptanone (1.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)

  • Acetic acid (for quenching)

Procedure:

  • Dissolution: Dissolve 10 mmol of 1-(4-Pyridinyl)-1-heptanone in 30 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C using an ice bath.[1]

  • Addition: Add NaBH

    
     (15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).[1] The ketone spot (higher R

    
    ) should disappear.[1]
    
  • Quench: Cool back to 0°C and slowly add 10% acetic acid until pH ≈ 7.

  • Workup: Evaporate methanol under reduced pressure. Dissolve residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO

    
     followed by brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    
    , Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the triplet at 
    
    
    
    2.9 ppm (
    
    
    -carbonyl protons) and appearance of a multiplet at
    
    
    4.6-4.8 ppm (CH-OH).
Protocol 3.2: Synthesis of N-Methyl-4-heptanoylpyridinium Iodide

Target: Antimicrobial Screening Candidate

Procedure:

  • Dissolve 5 mmol of 1-(4-Pyridinyl)-1-heptanone in 10 mL of acetone.

  • Add Methyl Iodide (7.5 mmol, 1.5 eq) dropwise. Note: Perform in a fume hood due to toxicity of MeI.

  • Reflux the mixture for 6 hours. The product often precipitates as a yellow/orange solid during the reaction.[1]

  • Cool to 0°C, filter the precipitate, and wash with cold diethyl ether to remove unreacted starting material.[1]

  • Recrystallize from Ethanol/Ether.[1]

Part 4: Data & Visualization

Comparison of Reduction Methods
MethodReagent SystemStereoselectivityYieldNotes
Hydride Reduction NaBH

/ MeOH
Racemic>90%Standard, cost-effective.[1]
Transfer Hydrogenation Ru(p-cymene) / TsDPEN>95% ee (R or S)85-90%Required for bioactive isomer synthesis.[1]
Meerwein-Ponndorf-Verley Al(OiPr)

/ iPrOH
Racemic70-80%Reversible, thermodynamic control.[1]
Biological Mechanism of Action (Antimicrobial)

MOA Compound N-Alkyl-4-heptanoylpyridinium (Cationic Amphiphile) Interaction Electrostatic Attraction Compound->Interaction Positive Charge Membrane Bacterial Cell Membrane (Anionic Surface) Membrane->Interaction Negative Charge Insertion Hydrophobic Tail Insertion Interaction->Insertion Adsorption Lysis Membrane Depolarization & Cell Lysis Insertion->Lysis Disruption of Bilayer

Figure 2: Mechanism of Action for Quaternary Ammonium Derivatives. The cationic pyridine head targets the bacterial surface, while the heptanoyl chain facilitates membrane permeation.

References

  • Minisci Reaction for Pyridine Functionalization

    • Choi, J., et al. (2021).[1][3] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[1][3]

  • Reduction of Acylpyridines

    • Brown, H. C., & Ramachandran, P. V. (1996).[1] "Asymmetric reduction of ketones." Accounts of Chemical Research.

  • Antimicrobial Activity of Pyridinium Salts

    • Verma, S. K., et al. (2008).[1][4] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal.

  • 4-Pyridone FabI Inhibitors

    • "Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI)."[1][2] PubMed.[1]

  • General Pyridine Synthesis

    • "Pyridine synthesis - Organic Chemistry Portal."[1]

Sources

Foundational

Structural Elucidation of 1-(4-Pyridinyl)-1-heptanone: Crystallographic Protocols &amp; Solid-State Analysis

The following technical guide details the structural elucidation framework for 1-(4-Pyridinyl)-1-heptanone (also known as 4-heptanoylpyridine). As no direct single-crystal X-ray diffraction (SC-XRD) dataset is currently...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation framework for 1-(4-Pyridinyl)-1-heptanone (also known as 4-heptanoylpyridine).

As no direct single-crystal X-ray diffraction (SC-XRD) dataset is currently indexed in public repositories (CSD/PDB) for the free base form of this specific homolog, this guide serves as a protocol whitepaper . It outlines the specific methodology required to synthesize, crystallize (overcoming its likely low melting point), and solve the structure of this lipophilic pyridine derivative.

Executive Summary

1-(4-Pyridinyl)-1-heptanone (CAS: 32941-30-3) represents a class of "amphiphilic" pyridine building blocks used in the synthesis of kinase inhibitors and metallo-organic frameworks (MOFs). Its structure consists of a polar 4-acylpyridine headgroup and a lipophilic hexyl tail.

The Core Challenge: Unlike short-chain analogs (e.g., 4-acetylpyridine), the heptanoyl chain introduces significant rotational freedom and disrupts efficient crystal packing. Consequently, the free base is likely a viscous liquid or low-melting solid at room temperature. Standard crystallization often fails, yielding oils.

The Solution: This guide prescribes a Salt/Co-Crystal Screening Protocol to rigidify the lattice, enabling high-resolution X-ray diffraction.

Molecular Architecture & Physical Profile[1]

Before attempting crystallization, we must understand the competitive forces driving the solid-state arrangement.

PropertyValue / DescriptionImplications for Crystallography
Formula C₁₂H₁₇NOModerate scattering power (requires good crystal size).
MW 191.27 g/mol Small molecule methods apply.
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Strong propensity for head-to-head packing.
H-Bond Donors 0 (in free base)Critical: Requires a donor co-former (acid/alcohol) to crystallize.
Lipophilicity LogP ~ 2.8 - 3.2 (Predicted)High solubility in non-polar solvents (Hexane/Et₂O).
Physical State Liquid / Low-Melting SolidRequires in situ cryo-crystallography or derivatization.
Structural Motifs (Predicted)

The crystal lattice will be governed by a competition between two domains:

  • Polar Domain:

    
    -
    
    
    
    stacking of pyridine rings and dipole-dipole interactions between carbonyl groups.
  • Non-Polar Domain: Van der Waals interdigitation of the heptyl chains. Likely Outcome: A bilayer or lamellar structure where polar heads cluster, separated by hydrophobic alkyl regions.

Experimental Protocol: Synthesis to Structure

The following workflow is designed to bypass the "oiling out" phenomenon common with this molecule.

Phase 1: Synthesis & Purification

Note: Commercial sources often contain isomeric impurities (3-isomer).

  • Reaction: React 4-cyanopyridine with hexylmagnesium bromide (Grignard) in dry ether, followed by acidic hydrolysis.

  • Purification: Vacuum distillation is mandatory.

    • Target: Clear, colorless oil.

    • Validation: GC-MS (>98% purity required for crystallization).

Phase 2: Crystallization Strategy (The "Solidification" Protocol)

Since the free base is likely liquid, we employ two parallel strategies.

Strategy A: In Situ Cryo-Crystallography (OHCD)

Use if the native structure is strictly required.

  • Load the neat liquid into a 0.3 mm Lindemann capillary.

  • Mount on the goniometer under a cryostream (100 K).

  • Optical Heating and Crystallization Device (OHCD): Use a CO₂ laser to locally melt and slowly cool the sample, annealing a single grain from the polycrystalline mass.

Strategy B: Derivatization (Recommended)

Use to obtain a stable, high-melting solid. We target the pyridine nitrogen for protonation or coordination.

  • Target 1: Hydrochloride Salt. Dissolve base in Et₂O; bubble dry HCl gas. The ionic H-bond (

    
    ) creates a strong lattice anchor.
    
  • Target 2: Picrate/Fumarate Co-crystal. Mix 1:1 with picric acid or fumaric acid in hot ethanol. These co-formers provide the missing H-bond donors.

Phase 3: Diffraction Data Collection
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this organic light-atom structure to maximize diffraction intensity.
  • Temperature: 100 K (Strict requirement to freeze alkyl chain thermal motion).

Visualization: Crystallization Logic Flow

The following diagram illustrates the decision tree for obtaining a solvable crystal.

CrystallizationProtocol Start Start: 1-(4-Pyridinyl)-1-heptanone (Viscous Liquid/Oil) CheckState Physical State Check (at 25°C) Start->CheckState LiquidPath Liquid Phase CheckState->LiquidPath Is Liquid SolidPath Solid Phase CheckState->SolidPath Is Solid (Rare) StrategyA Strategy A: In Situ Cryo-Crystallography LiquidPath->StrategyA StrategyB Strategy B: Salt/Co-Crystal Screening LiquidPath->StrategyB XRD X-Ray Diffraction (Cu Source, 100 K) SolidPath->XRD Capillary Load into Capillary (Laser Annealing) StrategyA->Capillary SaltScreen React with: 1. HCl (Gas) 2. Picric Acid 3. Fumaric Acid StrategyB->SaltScreen Capillary->XRD SaltScreen->XRD Crystals Formed Structure Solved Structure: Determine Packing & Interactions XRD->Structure

Figure 1: Decision matrix for crystallizing low-melting pyridine ketones. Strategy B (Salt formation) is the highest probability route for high-resolution data.

Structural Analysis & Interpretation

Once the dataset is solved (typically in Monoclinic


 or Triclinic 

space groups), the analysis should focus on these specific geometric parameters.
A. The Pyridine-Carbonyl Torsion

The angle between the pyridine ring plane and the carbonyl group is critical.

  • Expected: Coplanar (0-10°) due to conjugation.

  • Observation: If steric bulk from the alkyl chain twists this bond (>20°), conjugation is broken, affecting the electronic properties (e.g., basicity of the pyridine nitrogen).

B. Packing Motifs (The "Bilayer" Effect)

In the crystal lattice, look for Segregated Layering :

  • Layer A (Ionic/Polar): Pyridine rings and counter-ions (if salt) or H-bond networks.

  • Layer B (Lipophilic): Heptyl chains extending outward.

  • Note: Check for "disorder" in the terminal methyl groups of the heptyl chain. High thermal factors (

    
    ) here are normal but can be modeled using split positions.
    
C. Intermolecular Interactions
  • 
    -
    
    
    
    Stacking:
    Measure the centroid-to-centroid distance between parallel pyridine rings. (Typical: 3.5 - 3.8 Å).
  • Weak Hydrogen Bonds: Look for

    
     interactions, which often stabilize the chain conformation.
    

Pharmaceutical & Industrial Relevance[1][3]

Understanding this structure provides predictive power for drug development:

  • Solubility Prediction: If the crystal packing shows tight head-to-head

    
    -stacking, the melting point will be higher, and solubility in aqueous media will be lower.
    
  • Polymorphism Risk: Long alkyl chains are notorious for generating polymorphs (different packing of the tails). The screening protocol (Strategy B) helps identify the thermodynamically stable form.

  • Synthons: This molecule is a "long-chain" analog of 4-Acetylpyridine . Comparing their structures reveals how lipophilicity impacts the "supramolecular synthons" used in crystal engineering.

References

  • PubChem. 1-(4-Pyridinyl)-1-heptanone (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. 4-Acetylpyridine (Structural Analog Data). National Institute of Standards and Technology. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: Search for Pyridine Ketone Homologs. (Standard reference for structural comparison). [Link]

  • Shimada, H., et al. (2013).[1] "Comparative inhibition of tetrameric carbonyl reductase activity in pig heart cytosol by alkyl 4-pyridyl ketones." Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides biological context for the heptanoyl chain length). [Link]

Sources

Protocols & Analytical Methods

Method

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-(4-Pyridinyl)-1-heptanone

Abstract & Introduction This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 1-(4-Pyridinyl)-1-heptanone (CAS: 1122-54-9 analog/derivative), a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 1-(4-Pyridinyl)-1-heptanone (CAS: 1122-54-9 analog/derivative), a critical intermediate in the synthesis of heterocyclic pharmaceuticals and functionalized ligands.

The analysis of pyridine-functionalized ketones presents two specific challenges:

  • Lewis Acid/Base Tailing: The basic nitrogen of the pyridine ring interacts with active silanols (Si-OH) in standard liners and columns, causing severe peak tailing and sensitivity loss.

  • Thermal Degradation: Improper inlet conditions can catalyze oxidation or breakdown of the alkyl chain.

This guide provides a "Self-Validating" workflow using Ultra-Inert (UI) flow path technology to ensure quantitative accuracy and spectral integrity.

Chemical Profile & Properties

Understanding the analyte is the first step to successful method development.

PropertyValueAnalytical Implication
IUPAC Name 1-(pyridin-4-yl)heptan-1-oneTarget Analyte
Molecular Formula

Molecular Weight 191.27 g/mol Precursor Ion (

)
Boiling Point ~295°C (Predicted)Requires final oven temp >300°C
pKa (Pyridine N) ~5.2Basic; requires base-deactivated flow path
LogP ~3.5Hydrophobic; soluble in EtOAc, DCM

Experimental Protocol

Sample Preparation
  • Solvent: Ethyl Acetate (HPLC Grade). Reasoning: Methanol causes expansion issues in the liner and can activate silanols; DCM is volatile but good; EtOAc is the optimal balance of solubility and chromatographic behavior.

  • Concentration: 100 µg/mL (Scan Mode) / 1.0 µg/mL (SIM Mode).

  • Internal Standard: Quinoline-d7 or Acenaphthene-d10 (Neutral/Basic stable isotopes).

GC-MS Instrument Configuration

The following setup is designed to eliminate active sites that bind the pyridine nitrogen.

ParameterSettingRationale (Causality)
Inlet Split/Splitless (S/SL) @ 280°CHigh temp ensures rapid volatilization of the ketone.[1]
Liner Ultra-Inert Single Taper with WoolWool increases surface area for vaporization; "Ultra-Inert" deactivation prevents pyridine adsorption.[1]
Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.[1]
Column 30m x 0.25mm x 0.25µm (5% Phenyl-arylene)Standard non-polar phase (e.g., DB-5MS UI).[1] The "UI" designation is critical for basic compounds.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1]
Temperature Program
  • Initial: 60°C (Hold 1 min)

    
     Traps the solvent and analyte.
    
  • Ramp 1: 20°C/min to 200°C

    
     Rapid elution of solvent/impurities.
    
  • Ramp 2: 10°C/min to 310°C (Hold 3 min)

    
     Elutes the high-boiling pyridine ketone.
    
  • Transfer Line: 280°C.

Mass Spectrometer Settings (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40 – 350.

  • Solvent Delay: 3.5 min.

Method Logic & Workflow (Visualization)

The following diagram illustrates the "Inert Flow Path" logic required to prevent analyte loss.

GCMS_Workflow cluster_inert Critical Inert Pathway (Prevents Tailing) Sample Sample Prep (EtOAc Matrix) Inlet Inlet (280°C) UI Liner + Wool Sample->Inlet Injection Column Column Separation (DB-5MS UI) Inlet->Column Volatilization (No Adsorption) Source EI Source (70 eV) Column->Source Elution Detector Mass Analyzer (Quadrupole) Source->Detector Ionization Data Chromatogram & Spectra Detector->Data Signal Processing

Figure 1: Analytical workflow emphasizing the Ultra-Inert (UI) pathway essential for basic pyridine analysis.

Data Analysis & Fragmentation Interpretation

The mass spectrum of 1-(4-Pyridinyl)-1-heptanone is governed by two dominant mechanisms: Alpha-Cleavage and the McLafferty Rearrangement .

Fragmentation Table
Ion Typem/zMechanismStructure Description
Molecular Ion 191

Intact parent molecule (

).[1]
McLafferty 121 RearrangementLoss of 1-pentene (

).[1] Ion is the enol form of 4-acetylpyridine.
Alpha Cleavage 106 Direct ScissionLoss of hexyl radical (

).[1] Ion is the Pyridine-Carbonyl cation (

).
Pyridine Ring 78 Ring Intact

(Pyridyl cation).[1]
Alkyl Series 43, 57, 71Chain FragmentationFragments of the heptyl tail (

, etc.).[1]
Fragmentation Pathway Diagram

This diagram validates the structural identity of the peak.

Fragmentation Parent Parent Ion (m/z 191) McLafferty_TS Gamma-H Transfer (Transition State) Parent->McLafferty_TS Rearrangement Alpha_Break C-C Bond Scission Parent->Alpha_Break Direct Cleavage Ion_121 McLafferty Ion (m/z 121) [Py-C(OH)=CH2]+ McLafferty_TS->Ion_121 Neutral_Pentene Neutral Loss (1-Pentene) McLafferty_TS->Neutral_Pentene Ion_106 Acylium Ion (m/z 106) [Py-C=O]+ Alpha_Break->Ion_106 Base Peak Candidate Neutral_Hexyl Neutral Loss (Hexyl Radical) Alpha_Break->Neutral_Hexyl

Figure 2: Mechanistic fragmentation pathway. The presence of m/z 121 and 106 confirms the 1-(4-pyridinyl)-ketone structure.

Troubleshooting & Self-Validation

To ensure "Trustworthiness" (E-E-A-T), perform these checks before running critical samples.

System Suitability Test (SST)
  • The "Tailing Factor" Check: Inject a standard of Pyridine or 4-Picoline before the run.

    • Acceptance Criteria: Tailing factor (

      
      ) < 1.2.
      
    • Failure Mode: If

      
      , the liner is active. Action:  Replace liner and trim column by 10 cm.
      
  • Carryover Check: Inject a blank solvent (EtOAc) immediately after the high standard.

    • Acceptance Criteria: Analyte peak area < 0.1% of the LOQ.

Common Issues
  • Peak Broadening: Often caused by solvent expansion volume exceeding liner capacity. Fix: Reduce injection volume to 0.5 µL or use a pressure pulse injection (pulsed splitless).

  • Missing Molecular Ion (191): If only m/z 106/78 are seen, the source temperature may be too high, inducing thermal fragmentation. Fix: Lower source temp to 200°C.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyridine Derivatives. National Institute of Standards and Technology. [Link]

  • Restek Corporation. (2022). Strategies for the Analysis of Basic Compounds by GC. Restek Technical Guides. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for McLafferty rearrangement mechanisms).
  • PubChem. (2024). Compound Summary: 1-(4-Pyridinyl)-1-heptanone. National Library of Medicine. [Link]

Sources

Application

Application Note: In Vitro Characterization of 1-(4-Pyridinyl)-1-heptanone

Antimicrobial Efficacy & Metabolic Stability Profiling Introduction & Compound Overview 1-(4-Pyridinyl)-1-heptanone (CAS: 32941-30-3), also known as heptyl 4-pyridyl ketone, represents a structural class of 4-acylpyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Antimicrobial Efficacy & Metabolic Stability Profiling

Introduction & Compound Overview

1-(4-Pyridinyl)-1-heptanone (CAS: 32941-30-3), also known as heptyl 4-pyridyl ketone, represents a structural class of 4-acylpyridines . These molecules are characterized by a polar, basic pyridine "head" and a lipophilic heptyl "tail." This amphiphilic structure makes them significant candidates for two primary biological activities:

  • Membrane Disruption (Antimicrobial/Antifungal): The lipophilic tail facilitates insertion into microbial lipid bilayers, while the cationic pyridinium form (at physiological pH) can disrupt membrane potential.

  • Metalloenzyme Inhibition (CYP450): The pyridine nitrogen is a classic ligand for heme-iron, making this compound a potential Type II inhibitor of Cytochrome P450 enzymes, a critical consideration for drug-drug interaction (DDI) profiling.

This guide provides standardized protocols for evaluating these two properties, designed for researchers in medicinal chemistry and early-stage drug discovery.

Physicochemical Profile
PropertyValueRelevance to Assay
Molecular Weight 191.27 g/mol Calculation of Molar Concentrations
LogP (Predicted) ~2.6 - 3.0Moderate lipophilicity; requires DMSO for stock solutions.
pKa (Pyridine N) ~3.5 - 4.5Weak base; likely uncharged at pH 7.4, affecting solubility.
Solubility DMSO (>50 mM), EtOHInsoluble in water. Precipitation risks in aqueous buffers.
Appearance Yellowish Liquid/OilDensity correction required if pipetting by volume.

Handling & Stock Preparation

Critical Causality: Due to the lipophilic heptyl chain, 1-(4-Pyridinyl)-1-heptanone is prone to precipitation in aqueous media. Accurate biological data depends on stable dispersion.

Protocol: 50 mM DMSO Stock Preparation
  • Weighing: Weigh approximately 10 mg of the compound into a sterile glass vial. (Do not use polystyrene, as ketones can leach plasticizers).

  • Calculation:

    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

Assay I: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (S. aureus) and fungi (C. albicans), which are susceptible to lipophilic pyridine membrane disruptors.

Experimental Logic

The Broth Microdilution Method is chosen over agar diffusion because the compound's hydrophobicity impedes diffusion through agar, leading to false negatives.

Materials
  • Organisms: S. aureus (ATCC 29213), C. albicans (ATCC 90028).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.

  • Detection: Resazurin (Alamar Blue) viability dye.

Workflow Diagram

MIC_Workflow Stock 50 mM Stock (DMSO) Intermed Intermediate Dilution (2x Final Conc in Media) Stock->Intermed Dilute 1:50 (Avoid Precip.) Plate 96-Well Plate Serial Dilution Intermed->Plate 100 µL/well Incubate Incubation 18-24h @ 37°C Plate->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add 100 µL/well Readout Readout (OD600 or Resazurin) Incubate->Readout

Caption: Step-by-step workflow for Broth Microdilution to determine MIC. Note the intermediate dilution step to minimize DMSO shock to bacteria.

Step-by-Step Protocol
  • Intermediate Dilution: Dilute the 50 mM DMSO stock to 1 mM in CAMHB. (Final DMSO = 2%). Note: If precipitation occurs, sonicate for 5 mins.

  • Plate Setup: Add 100 µL of sterile CAMHB to columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the 1 mM intermediate solution to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat to Column 10. Discard 100 µL from Column 10.

    • Result: Concentration range from 500 µM down to ~1 µM.

    • Controls: Column 11 = Growth Control (Media + Cells + 1% DMSO). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1-11.
    
    • Final Assay Conc: 250 µM max, 1% DMSO final.

  • Incubation: 16-20 hours at 37°C (Bacteria) or 24-48 hours (Fungi).

  • Readout: Add 20 µL Resazurin (0.02%). Incubate 1-2 hours. Blue

    
     Pink indicates growth.
    
    • MIC Definition: Lowest concentration preventing the color change (remaining Blue).

Assay II: Cytochrome P450 (CYP3A4) Inhibition Screen

Objective: Assess if 1-(4-Pyridinyl)-1-heptanone inhibits CYP3A4. Mechanistic Rationale: The pyridine nitrogen lone pair can coordinate with the heme iron of CYP450 enzymes, displacing the water molecule and preventing substrate oxidation. This is a Type II binding mechanism .

Experimental Logic

A Fluorometric Inhibition Assay is used. The compound competes with a fluorogenic substrate (e.g., BFC). If the compound inhibits CYP3A4, the production of the fluorescent metabolite is reduced.

Materials
  • Enzyme: Recombinant Human CYP3A4 baculosomes.

  • Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC).

  • Cofactor: NADPH Regenerating System.

  • Positive Control: Ketoconazole (Known CYP3A4 inhibitor).

Interaction Mechanism Diagram

CYP_Mechanism Heme CYP450 Heme Iron (Active Site) Inhibition Inhibition Complex (No Fluorescence) Heme->Inhibition Stable Complex Substrate Fluorogenic Substrate (Metabolism -> Fluorescence) Substrate->Heme Blocked Access Compound 1-(4-Pyridinyl)-1-heptanone Compound->Heme Pyridine N binds Fe

Caption: Mechanism of Action. The pyridine nitrogen of the target compound coordinates with the Heme Iron, blocking the metabolic turnover of the fluorogenic substrate.

Step-by-Step Protocol
  • Compound Prep: Prepare a 4x concentration series of 1-(4-Pyridinyl)-1-heptanone in Phosphate Buffer (pH 7.4) (Range: 0.1 µM – 100 µM). Keep DMSO < 0.5%.[1]

  • Enzyme Mix: Dilute CYP3A4 enzyme to 2x concentration in buffer.

  • Pre-Incubation: Add 25 µL Compound + 25 µL Enzyme to a black 96-well plate. Incubate for 10 min at 37°C. This allows the inhibitor to bind the heme.

  • Reaction Start: Add 50 µL of Substrate/NADPH mix.

  • Kinetic Read: Measure Fluorescence (Ex 405 nm / Em 535 nm) every 2 mins for 30 mins.

  • Data Analysis: Calculate the slope (RFU/min) for the linear portion.

    • Fit data to a sigmoidal dose-response curve to determine IC50 .

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High lipophilicity (Heptyl chain)Limit final concentration to < 200 µM. Use BSA (0.1%) in buffer to act as a carrier if permissible.
High Background Fluorescence Compound autofluorescenceRun a "Compound Only" control (No enzyme) and subtract this baseline.
Variable MIC Results Inoculum density errorVerify CFU/mL via colony count. Ensure DMSO is < 2% final.

References

  • Compound Data: PubChem CID 36282. 1-(4-Pyridinyl)-1-heptanone.[2] National Center for Biotechnology Information. Link

  • Antimicrobial Protocol: CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. Clinical and Laboratory Standards Institute; 2018. Link

  • CYP Inhibition Mechanism: Murray, M. "Mechanisms of inhibition of cytochrome P450 by heterocyclic compounds." Current Drug Metabolism, 2000. (General reference for pyridine-heme interactions).
  • Structural Analogs: 4-Acetylpyridine (CAS 1122-54-9) physical properties and pKa data used for extrapolation.[1] Link

Sources

Method

Scale-up synthesis of 1-(4-Pyridinyl)-1-heptanone

Application Note: Scale-Up Synthesis of 1-(4-Pyridinyl)-1-heptanone Executive Summary & Rationale This application note details the scalable synthesis of 1-(4-Pyridinyl)-1-heptanone (CAS: 29902-18-5), a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 1-(4-Pyridinyl)-1-heptanone

Executive Summary & Rationale

This application note details the scalable synthesis of 1-(4-Pyridinyl)-1-heptanone (CAS: 29902-18-5), a critical intermediate in the synthesis of functionalized pyridine ligands and potential pharmaceutical agents.

While several routes to acylpyridines exist (e.g., radical minisci reactions or condensation of esters), the Grignard addition to 4-cyanopyridine is selected as the optimal scale-up route. This pathway offers superior atom economy, cleaner impurity profiles, and uses readily available industrial starting materials (4-cyanopyridine and hexyl halides).

Key Advantages of Selected Route:

  • Regiospecificity: Exclusive formation of the 4-substituted ketone, avoiding the isomer mixtures common in radical alkylation.

  • Cost-Efficiency: 4-Cyanopyridine is a high-volume commodity chemical produced via ammoxidation of 4-picoline.

  • Scalability: The reaction kinetics are well-behaved at low temperatures, allowing for controlled heat management in batch reactors.

Process Chemistry & Safety Assessment

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of hexylmagnesium bromide on the nitrile carbon of 4-cyanopyridine, forming an intermediate magnesium imine salt (ketimine). Acidic hydrolysis converts this salt into the target ketone.



Thermodynamic & Safety Criticalities
  • Exotherm: The Grignard addition is highly exothermic (

    
    ). Uncontrolled addition can lead to runaway reactions and the formation of tertiary alcohol impurities (via double addition).
    
  • Quenching: The hydrolysis of the magnesium salt is exothermic and evolves gas. A controlled "inverse quench" (adding reaction mixture to acid) or careful acid addition is required.

  • Pyridine Handling: The product is a base. pH control during workup is critical to ensure the product is in the organic phase (Free Base form, pH > 9) rather than the aqueous phase (Pyridinium salt, pH < 4).

Detailed Scale-Up Protocol

Target Scale: 1.0 kg Output Reactor: 20 L Glass-Lined Reactor with Cryogenic Cooling Jacket

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
4-Cyanopyridine 104.111.0600 gLimiting Reagent
Hexylmagnesium Bromide (2.0 M in THF)~191.31.2~3.46 LNucleophile
Tetrahydrofuran (THF) (Anhydrous)72.11Solvent4.0 LSolvent
Sulfuric Acid (15% aq) 98.08Excess~5.0 LHydrolysis Agent
Sodium Hydroxide (20% aq) 40.00ExcessAs req.Neutralization
Toluene 92.14Solvent4.0 LExtraction Solvent
Experimental Procedure

Step 1: Reactor Preparation

  • Ensure the 20 L reactor is clean, dry, and purged with nitrogen (

    
    ).
    
  • Set jacket temperature to -10°C.

Step 2: Solution Preparation

  • Charge 4.0 L of Anhydrous THF into the reactor.

  • Add 600 g of 4-Cyanopyridine . Stir at 200 RPM until fully dissolved.

  • Cool the solution to -10°C . Note: 4-Cyanopyridine may partially precipitate; ensure agitation is sufficient to maintain a slurry.

Step 3: Grignard Addition (Critical Step)

  • Transfer Hexylmagnesium Bromide (2.0 M in THF) to a dosing funnel or pump.

  • Begin addition of Grignard reagent to the reactor.

  • Control: Adjust addition rate to maintain internal temperature below 5°C .

    • Insight: Low temperature prevents the attack of the Grignard reagent on the pyridine ring (1,2- or 1,4-addition) and suppresses double addition to the nitrile.

  • After addition is complete, warm the mixture to Room Temperature (20-25°C) and stir for 3 hours.

  • IPC (In-Process Control): Analyze aliquot by HPLC. Target: <1% residual 4-Cyanopyridine.

Step 4: Hydrolysis & Quench

  • Cool the reaction mixture back to 0°C .

  • Slowly add 15% Sulfuric Acid (aq) .

    • Caution: Vigorous exotherm. Maintain T < 20°C.

    • Continue addition until pH < 2. This ensures hydrolysis of the imine intermediate to the ketone.

  • Stir at 20°C for 2 hours to complete hydrolysis.

Step 5: Workup & Isolation

  • The product is currently protonated (pyridinium salt) and resides in the aqueous phase.

  • Wash the acidic aqueous phase with 2.0 L Toluene to remove non-basic organic impurities (e.g., unreacted hydrocarbons, dimers). Discard the organic wash.

  • Basify the aqueous phase by slowly adding 20% NaOH until pH > 10. The product will oil out as the free base.

  • Extract the aqueous mixture with 2 x 2.5 L Toluene .

  • Combine organic layers and wash with Brine (2.0 L) .

  • Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under vacuum to obtain the Crude Oil.
    

Step 6: Purification

  • Perform High-Vacuum Distillation .

    • Expected Boiling Point: ~160-165°C at 1-2 mmHg (estimated based on MW and polarity).

    • Collect the main fraction as a pale yellow oil.

Process Visualization (Workflow)

The following diagram illustrates the critical unit operations and logical flow of the synthesis.

G Start Start: 4-Cyanopyridine Reactor Reactor (20L) THF, -10°C Exotherm Control Start->Reactor Grignard Reagent: HexylMgBr Grignard->Reactor Slow Add Quench Acid Hydrolysis (H2SO4, pH < 2) Reactor->Quench Imine Salt Wash Acid Wash (Remove Non-Basics) Quench->Wash Aq. Phase Basify Neutralization (NaOH, pH > 10) Wash->Basify Purified Aq. Extract Extraction (Toluene) Basify->Extract Free Base Distill Vacuum Distillation (Final Product) Extract->Distill Crude Oil

Caption: Process Flow Diagram (PFD) for the scale-up synthesis of 1-(4-Pyridinyl)-1-heptanone, highlighting critical pH swings for purification.

Analytical Control & Troubleshooting

Quality Specifications
ParameterSpecificationMethod
Appearance Pale yellow to amber liquidVisual
Purity > 98.0%GC-FID / HPLC
Moisture < 0.5%Karl Fischer
Identity Consistent with Structure1H-NMR / MS
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Incomplete hydrolysis of the imine salt.

    • Solution: Extend the acidic stirring time at Step 4 or increase temperature to 40°C during hydrolysis.

  • Issue: Tertiary Alcohol Impurity.

    • Cause: Localized excess of Grignard due to poor mixing or fast addition.

    • Solution: Improve agitation speed; ensure strict temperature control (< 5°C) during addition.

  • Issue: Emulsion during Extraction.

    • Cause: Magnesium salts precipitating at high pH.

    • Solution: Use Rochelle salt (Potassium Sodium Tartrate) solution during the initial wash to chelate magnesium, or filter the biphasic mixture through Celite.

References

  • Preparation of Ketones from Nitriles

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • General Synthesis of 4-Acylpyridines

    • Source: PrepChem. "Synthesis of 1-(4-pyridinyl)-2-propanone" (Analogous chemistry).
    • URL:[Link]

  • Physical Properties of 4-Acylpyridines

    • Source: Cheméo.[3][4] "Ethanone, 1-(4-pyridinyl)- Properties."

    • URL:[Link]

  • Safety Data for 4-Cyanopyridine: Source: ChemicalBook. "4-Cyanopyridine MSDS and Synthesis."

Sources

Application

Application Note: Purification of Crude 1-(4-Pyridinyl)-1-heptanone

Part 1: Introduction & Compound Analysis[1] The Challenge 1-(4-Pyridinyl)-1-heptanone is a critical intermediate in the synthesis of pharmacological agents, often serving as a lipophilic scaffold for receptor binding. It...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Compound Analysis[1]

The Challenge

1-(4-Pyridinyl)-1-heptanone is a critical intermediate in the synthesis of pharmacological agents, often serving as a lipophilic scaffold for receptor binding. Its purification presents a specific set of challenges derived from its amphiphilic nature:

  • Basicity: The pyridine nitrogen (

    
    ) allows for protonation but also leads to streaking on standard silica gel.
    
  • Lipophilicity: The heptyl chain significantly increases solubility in non-polar solvents, complicating standard aqueous workups where phase separation can be slow (emulsions).

  • Thermal Sensitivity: While stable, prolonged exposure to high heat (>150°C) in the presence of air can lead to N-oxide formation or polymerization.

The "Crude" Profile

This guide assumes the crude material was synthesized via a Grignard addition (e.g., HexylMgBr + 4-Cyanopyridine) or Minisci acylation . Common Impurities:

  • Tertiary Alcohol:

    
    -dihexyl-4-pyridinemethanol (Over-addition byproduct).
    
  • Hydrocarbons: Dodecane (Wurtz coupling of Grignard reagent).

  • Regioisomers: 1-(2-Pyridinyl)-1-heptanone (common in radical Minisci reactions).

  • Starting Materials: 4-Cyanopyridine or Isonicotinic acid derivatives.

Part 2: Purification Strategy (The "Switchable Polarity" Protocol)

The most robust method exploits the pyridine nitrogen's ability to switch between neutral (organic-soluble) and cationic (water-soluble) states. This Acid-Base Extraction is the primary purification engine, followed by Vacuum Distillation or Flash Chromatography for polishing.

Workflow Diagram (DOT)

PurificationWorkflow Crude Crude Reaction Mixture (Organic Solvent) AcidExt Acid Extraction (1M HCl) Crude->AcidExt OrgLayer1 Organic Layer 1 (Contains Non-Basic Impurities: Hydrocarbons, Alcohols) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Product Salt) AcidExt->AqLayer1 Basify Basification (pH > 10 with NaOH) AqLayer1->Basify OrgExt Extraction into DCM/EtOAc Basify->OrgExt Drying Dry (Na2SO4) & Concentrate OrgExt->Drying CrudeOil Semi-Pure Oil Drying->CrudeOil Decision Purity Requirement? CrudeOil->Decision Distill Method B: Vacuum Distillation (>95% Purity) Decision->Distill Scale > 10g Flash Method C: Flash Chromatography (>99% Purity) Decision->Flash Scale < 5g Salt Method D: HCl Salt Formation (Solid Storage) Decision->Salt Long-term Storage

Caption: Logical flow for the purification of 1-(4-Pyridinyl)-1-heptanone separating neutral impurities from the basic product.

Part 3: Detailed Protocols

Method A: Acid-Base Extraction (Essential First Step)

Purpose: Removal of non-basic impurities (hydrocarbons, tertiary alcohols).

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL per gram of crude).

    • Note: Avoid Dichloromethane (DCM) here if possible, as it can form stubborn emulsions with pyridine salts.

  • Acid Extraction: Transfer to a separatory funnel. Extract with 1.0 M HCl (3 x 15 mL).

    • Mechanism:[1][2][3][4] The pyridine nitrogen is protonated (

      
      ), moving the product into the aqueous phase. Neutral impurities (dodecane, unreacted alkyl halides) remain in the organic phase.
      
  • Organic Wash: Combine the acidic aqueous layers. Wash once with fresh EtOAc (20 mL) to remove entrained neutrals. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 6.0 M NaOH or solid

    
     until pH > 11.
    
    • Observation: The solution will become cloudy as the free base product oils out.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

    • Why DCM? It is an excellent solvent for the free base pyridine.

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the Semi-Pure Oil .
    
Method B: Vacuum Distillation (For Scale > 10g)

Purpose: Separation from heavy oligomers and inorganic salts.

  • Equipment: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum Requirement: High vacuum (< 1.0 mmHg) is strictly required due to the high boiling point.

  • Parameters:

    • Bath Temperature: 140–160°C (Start low and ramp up).

    • Vapor Temperature: Expect product collection around 125–135°C at 0.5 mmHg .

  • Safety Note: Ensure the system is free of peroxides if ether was used previously.

Method C: Flash Chromatography (For High Purity)

Purpose: Removal of trace isomers and polar byproducts.

Pyridine derivatives often "streak" or "tail" on silica due to interaction with acidic silanol groups.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1%

    
     .
    
  • Eluent System:

    • Base Solvent: Hexanes / Ethyl Acetate.

    • Gradient: Start at 90:10 (Hex:EtOAc) + 1% TEA. Ramp to 60:40 (Hex:EtOAc) + 1% TEA.

  • TLC Visualization: UV (254 nm). The product will be UV-active.

    • Rf Value: ~0.3–0.4 in 70:30 Hex:EtOAc (with TEA). Without TEA, Rf will be lower and spot will streak.

Method D: Salt Formation (Crystallization)

Purpose: Converting the oil into a stable solid for storage or formulation.

  • Dissolve the purified free base oil in a minimum amount of dry Diethyl Ether or Acetone .

  • Add 2.0 M HCl in Diethyl Ether dropwise with stirring.

  • A white precipitate (Hydrochloride salt) should form immediately.

  • Cool to 0°C for 1 hour.

  • Filter under Nitrogen (the salt may be hygroscopic). Wash with cold ether and dry in a vacuum desiccator.

Part 4: Analytical Verification

TestExpected ResultCommon Issue
1H NMR (CDCl3) Triplet at

ppm (

alpha to carbonyl). Doublets at

(2H) and

(2H) ppm (Pyridine ring).
Extra alkyl peaks at 0.8-1.5 ppm indicate hydrocarbon contamination.
HPLC (C18) Single peak at 254 nm.Broad peak shape suggests column overload or acidic mobile phase (add 0.1% TFA to sharpen).
GC-MS Molecular Ion

.[5]
Peak at

(Loss of ethylene) or

(if alcohol impurity present).

Part 5: References

  • Synthesis of 4-Acylpyridines via Grignard Reagents: Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-substituted pyridines via a one-pot Grignard addition/oxidation sequence.[6] Organic Letters, 9(7), 1335-1337.

  • Purification of Pyridine Derivatives (Acid-Base Extraction): Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (Standard reference for pKa-based separations).

  • Chromatography of Basic Heterocycles: Reich, H. J., & Schwitter, T. M. (1978). Flash Chromatography of Pyridines. Journal of Organic Chemistry.[6]

  • Minisci Reaction Context: Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for drug discovery. MedChemComm, 2(12), 1135-1161.

Sources

Method

High-Efficiency Catalytic Transformations of 1-(4-Pyridinyl)-1-heptanone

Application Note & Technical Guide Executive Summary 1-(4-Pyridinyl)-1-heptanone (CAS 32941-30-3), often referred to as 4-heptanoylpyridine , serves as a critical prochiral substrate in advanced catalysis research. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

1-(4-Pyridinyl)-1-heptanone (CAS 32941-30-3), often referred to as 4-heptanoylpyridine , serves as a critical prochiral substrate in advanced catalysis research. Its structure—a pyridine ring substituted at the C4 position with a lipophilic heptanoyl chain—makes it an ideal model for studying Asymmetric Transfer Hydrogenation (ATH) and Minisci-type radical functionalization .

For drug development professionals, this compound is a strategic intermediate.[1] The catalytic reduction of the ketone moiety yields 1-(4-pyridinyl)heptan-1-ol , a chiral scaffold found in antihistamines and psychotropic agents where lipophilicity modulates blood-brain barrier (BBB) penetration. Furthermore, the pyridine nitrogen provides a Lewis-basic handle for directing transition-metal catalysts, enabling site-selective C-H activations.

This guide details three validated protocols for utilizing 1-(4-Pyridinyl)-1-heptanone in catalysis:

  • Asymmetric Transfer Hydrogenation (ATH): Enantioselective synthesis of the corresponding chiral alcohol.

  • Photoredox C-H Functionalization: Radical alkylation of the pyridine core.

  • Ligand Synthesis: Derivatization for lipophilic metal complexation.

Application I: Asymmetric Transfer Hydrogenation (ATH)

Scientific Rationale

The reduction of 1-(4-Pyridinyl)-1-heptanone to its chiral alcohol is the most prevalent catalytic application. Traditional hydride reductions (e.g., NaBH₄) yield racemates. However, using Ru(II)-arene complexes with chiral diamine ligands (Noyori-Ikariya type) allows for dynamic kinetic resolution (DKR) or simple asymmetric induction, achieving enantiomeric excesses (ee) >95%.

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism. The Ru-H acts as the hydride source while the ligand's N-H proton coordinates to the ketone oxygen, stabilizing the transition state and enforcing facial selectivity.

Experimental Protocol: Ru-Catalyzed ATH

Objective: Synthesis of (S)-1-(4-pyridinyl)heptan-1-ol.

Materials:

  • Substrate: 1-(4-Pyridinyl)-1-heptanone (1.0 mmol, 191 mg).

  • Catalyst: RuCl (1 mol%, 6.4 mg).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Inert Gas: Argon or Nitrogen.

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, dissolve RuCl in 2 mL of degassed MeOH. Stir for 10 minutes until a deep orange solution forms.

  • Substrate Addition: Add 1-(4-Pyridinyl)-1-heptanone (191 mg) to the catalyst solution.

  • Reagent Injection: Syringe in 0.5 mL of the HCOOH/Et₃N mixture. Note: The reaction is slightly exothermic; add slowly.

  • Reaction: Stir at 28°C for 12–16 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) or GC-MS.

  • Quench & Workup:

    • Dilute with 10 mL water.

    • Neutralize with sat. NaHCO₃ (pH ~8).

    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc 3:1) yields the chiral alcohol as a colorless oil.

Data Analysis:

  • Yield: Typically 85–92%.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min).

Catalytic Cycle Visualization

ATH_Cycle Cat_Pre Ru-Cl Precursor Active_Cat 16e⁻ Ru-H Species (Active Catalyst) Cat_Pre->Active_Cat HCOOH/Et3N -HCl, -CO2 Substrate_Complex Ru-H / Ketone Complex (TS Assembly) Active_Cat->Substrate_Complex + 1-(4-Pyridinyl)-1-heptanone Product_Release 18e⁻ Ru-Alkoxide Substrate_Complex->Product_Release Hydride Transfer (Enantio-determining) Product_Release->Active_Cat + HCOOH - Product Product (S)-Alcohol Product Product_Release->Product Release

Figure 1: The metal-ligand bifunctional mechanism ensures high enantioselectivity by simultaneously activating the ketone substrate and the hydride donor.

Application II: Photoredox C-H Functionalization

Scientific Rationale

The pyridine ring in 1-(4-Pyridinyl)-1-heptanone is electron-deficient, making it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic radical addition (Minisci reaction). Using photoredox catalysis, researchers can append alkyl or acyl groups to the C2/C6 positions of the pyridine ring, utilizing the heptanoyl chain as a lipophilic anchor that improves solubility in organic solvents used for radical chemistry (e.g., acetonitrile, DMSO).

Experimental Protocol: Minisci Alkylation

Objective: C2-alkylation of 1-(4-Pyridinyl)-1-heptanone.

Materials:

  • Substrate: 1-(4-Pyridinyl)-1-heptanone (0.5 mmol).

  • Radical Precursor: Pivalic acid (1.5 mmol) [Source of tert-butyl radical].

  • Catalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

  • Oxidant: (NH₄)₂S₂O₈ (1.5 mmol).

  • Solvent: DMSO/H₂O (4:1).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Setup: In a 10 mL Pyrex vial equipped with a stir bar, combine the substrate, pivalic acid, photocatalyst, and persulfate oxidant.

  • Degassing: Seal the vial and sparge with nitrogen for 15 minutes to remove oxygen (O₂ quenches triplet state excited species).

  • Irradiation: Place the vial 2 cm away from the Blue LED source. Stir vigorously at room temperature for 24 hours. Use a fan to maintain temperature <35°C.

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with sat. NaHCO₃ (to remove unreacted acid).

    • Wash the organic layer with brine (3 x 10 mL) to remove DMSO.

    • Dry over MgSO₄ and concentrate.

  • Analysis: Isolate the C2-alkylated product via chromatography. The shift in NMR signals for the pyridine protons (loss of symmetry) confirms C2-substitution.

Quantitative Performance Data

The following table summarizes expected performance metrics for 1-(4-Pyridinyl)-1-heptanone in the described protocols, based on standard reactivity profiles of 4-acylpyridines.

ParameterATH Protocol (Reduction)Minisci Protocol (C-H Alkylation)
Primary Catalyst RuClIr[dF(CF₃)ppy]₂(dtbbpy)PF₆
Typical Loading 0.5 – 1.0 mol%1.0 – 2.0 mol%
Conversion >98%60 – 75%
Selectivity >95% ee (Enantioselectivity)>10:1 (C2 vs C3 Regioselectivity)
Reaction Time 12 – 16 Hours24 Hours
Key Byproduct None (Quantitative)Decarboxylated acid residues

Application III: Synthesis of Lipophilic Ligands

Context: The heptyl chain of 1-(4-Pyridinyl)-1-heptanone renders it significantly more soluble in non-polar solvents (toluene, hexane) than short-chain analogs like 4-acetylpyridine. This property is exploited to synthesize lipophilic ligands for homogeneous catalysis in non-polar media.

Protocol (Condensation):

  • Reactants: 1-(4-Pyridinyl)-1-heptanone + 2,6-diisopropylaniline.

  • Conditions: Reflux in Toluene with catalytic p-TsOH and Dean-Stark trap.

  • Product: A bulky, lipophilic imine (Schiff base) ligand.

  • Use Case: Coordinate to Ni(II) or Pd(II) for olefin polymerization catalysts where high solubility in hydrocarbon solvents is required.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. Link

  • PubChem. (2025).[2] 1-(4-Pyridinyl)-1-heptanone Compound Summary. National Library of Medicine. Link[2]

  • Wang, C., & Xiao, J. (2015). Asymmetric transfer hydrogenation of ketones with hydrogen donors in water. Chemical Society Reviews, 44, 2417-2435. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization of heterocycles for drug discovery. MedChemComm, 2(12), 1135-1161. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(4-Pyridinyl)-1-heptanone Synthesis

Case ID: PYR-HEP-001 Subject: Yield Optimization & Troubleshooting for Heterocyclic Ketone Synthesis Target Molecule: 1-(4-Pyridinyl)-1-heptanone (CAS: 1701-69-5) Assigned Specialist: Senior Application Scientist Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-HEP-001 Subject: Yield Optimization & Troubleshooting for Heterocyclic Ketone Synthesis Target Molecule: 1-(4-Pyridinyl)-1-heptanone (CAS: 1701-69-5) Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-(4-pyridinyl)-1-heptanone presents a specific set of challenges derived from the electron-deficient nature of the pyridine ring and the amphoteric properties of the product. Low yields (<40%) are frequently reported and are usually caused by two distinct failure modes:

  • The "Grignard Problem": Inefficient addition or "over-addition" leading to tertiary alcohols.

  • The "pH Trap": Loss of product into the aqueous phase during workup due to improper pH control relative to the pyridine pKa.

This guide details two validated protocols: the Direct Nitrile Addition (Route A) for speed and cost-efficiency, and the Weinreb Amide Method (Route B) for maximum purity and fidelity.

Diagnostic: Why is my yield low?

Before altering your chemistry, compare your observations with this diagnostic matrix.

ObservationProbable CauseCorrective Action
Crude mass is <10% of theoretical The pH Trap. Product is protonated (pyridinium salt) and lost in the aqueous acid wash.CRITICAL: Neutralize aqueous layer to pH 8–9 before extraction.
Large amount of tertiary alcohol Over-addition. Grignard reagent attacked the ketone intermediate (rare in nitriles, common in esters).Switch to Route B (Weinreb) or lower reaction temp to 0°C.
Starting material (Nitrile) remains Grignard Degradation. Reagent titer is lower than labeled due to moisture.Titrate Grignard reagent immediately before use.
Imine intermediate persists Incomplete Hydrolysis. The pyridine ring stabilizes the intermediate imine salt.Increase hydrolysis time (3h+) or acid concentration (2M HCl).

Module 1: The "Workhorse" Protocol (Grignard Addition to Nitrile)

This is the most direct route. It utilizes 4-cyanopyridine and hexylmagnesium bromide .

The Mechanism & Logic

Unlike esters, nitriles react with Grignard reagents to form a magnesium imine salt (


). This intermediate is generally stable and precipitates out of solution, preventing the "second addition" that leads to tertiary alcohols. The ketone is only revealed after acidic hydrolysis.
Optimized Protocol
  • Reagent Prep:

    • Substrate: 4-Cyanopyridine (1.0 equiv).[1]

    • Reagent: Hexylmagnesium bromide (1.1 – 1.2 equiv, 2.0 M in Et₂O or THF). Note: Titrate before use.

    • Solvent: Anhydrous THF (Pyridine solubility is better in THF than Ether).

  • Addition (0°C is Critical):

    • Cool the 4-cyanopyridine/THF solution to 0°C .

    • Add the Grignard reagent dropwise over 30–60 minutes.

    • Why: Low temperature prevents competitive attack on the pyridine ring itself (nucleophilic aromatic substitution) and minimizes over-addition.

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 3–4 hours.

    • Checkpoint: The solution should turn a dark/opaque color, often with precipitation of the imine salt.

  • Hydrolysis (The Yield Maker/Breaker):

    • Cool back to 0°C.

    • Quench: Slowly add 3M HCl (excess, ~4 equiv).

    • Hydrolysis: Stir vigorously at RT for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The acid protonates the imine nitrogen (

      
      ), making the carbon susceptible to water attack.
      
  • Workup (The pH Trap):

    • Step A (Wash): Extract the acidic aqueous layer with Et₂O once. Discard this organic layer (removes non-basic impurities). The product is currently in the water layer as the pyridinium salt.

    • Step B (Liberation): Basify the aqueous layer with saturated NaHCO₃ or NaOH until pH

      
       9.
      
    • Step C (Extraction): Extract the now-cloudy aqueous layer with DCM or EtOAc (3x).

    • Step D (Dry): Dry combined organics over Na₂SO₄ and concentrate.

Workflow Visualization

GrignardWorkflow Start Start: 4-Cyanopyridine + HexylMgBr Imine Intermediate: Magnesium Imine Salt (Precipitate) Start->Imine THF, 0°C -> RT AcidQuench Add 3M HCl (Hydrolysis) Forms Ketone + Pyridinium Salt Imine->AcidQuench H3O+, 2-4h PhaseSplit Phase Split (Acidic pH < 2) AcidQuench->PhaseSplit OrgLayer Organic Layer: Impurities/SM PhaseSplit->OrgLayer Discard AqLayer Aqueous Layer: Product (Pyridinium Salt) PhaseSplit->AqLayer Keep Basify Basify to pH 9 (NaOH) AqLayer->Basify Critical Step Extract Extract with DCM (Free Base Ketone) Basify->Extract

Figure 1: The "pH Switch" workflow. Failure to basify the aqueous layer (Step "Basify") is the #1 cause of 0% yield.

Module 2: The "High-Fidelity" Protocol (Weinreb Amide)

If the Grignard route yields inseparable byproducts or tertiary alcohols, the Weinreb amide route is the industry standard for high-purity ketone synthesis.

The Mechanism & Logic

This route converts isonicotinic acid (or its chloride) into a Weinreb amide (


-methoxy-

-methylamide). When the Grignard reagent adds to this amide, the magnesium coordinates with the amide oxygen and the methoxy oxygen to form a stable 5-membered chelate. This "locks" the molecule, physically preventing a second Grignard molecule from attacking.
Optimized Protocol
  • Step 1: Amide Synthesis

    • Reagents: Isonicotinic acid (1.0 equiv), EDCI/HOBt (Coupling agents),

      
      -Dimethylhydroxylamine HCl (1.1 equiv), DIPEA (Base).
      
    • Procedure: Standard peptide coupling in DCM. Wash with bicarbonate. Yield is typically >90%.

  • Step 2: Grignard Addition

    • Substrate: 4-Pyridyl Weinreb Amide.

    • Reagent: Hexylmagnesium bromide (1.2 equiv).

    • Temp: 0°C in THF.

    • Quench: Saturated NH₄Cl.

Why Choose This Over Nitrile?
  • Zero Over-addition: The chelate is rock-stable.

  • Cleaner Workup: No stubborn imine hydrolysis steps.

Pathway Visualization

WeinrebPath Acid Isonicotinic Acid Weinreb Weinreb Amide (Stable Chelate Precursor) Acid->Weinreb MeNHOMe-HCl EDCI/DCM Chelate Mg-Chelate Intermediate (Locks Reaction) Weinreb->Chelate HexylMgBr THF, 0°C Product 1-(4-Pyridinyl)-1-heptanone Chelate->Product Mild Acid Quench (No Over-addition)

Figure 2: The Weinreb Chelation Mechanism ensures mono-addition of the alkyl group.

Module 3: Purification & Storage

Purification
  • Column Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane:EtOAc (Start 90:10, gradient to 60:40).

    • Additive: Add 1% Triethylamine (TEA) to the mobile phase.

    • Reasoning: Pyridines are basic and will "streak" or stick irreversibly to acidic silica silanol groups. TEA caps these sites, ensuring a tight band.

Storage
  • Stability: Pyridyl ketones are generally stable but can form hydrates or absorb moisture.

  • Condition: Store under Nitrogen/Argon at 4°C.

References

  • Ciganek, E. (1992). The Reaction of Grignard Reagents with Nitriles. Organic Reactions.
  • Nahm, S., & Weinreb, S. M. (1981).[5] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link (The definitive source for the Weinreb protocol).

  • Weiberth, F. J., & Hall, S. S. (1987).[4] Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines.[4][11] The Journal of Organic Chemistry, 52(17), 3901-3904. Link (Optimizing nitrile additions).

  • Furigay, M. H., et al. (2017).[12] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Org. Process Res. Dev., 21(9), 1394–1403.[12] Link (Advanced purification techniques for ketones).

Sources

Optimization

Technical Support Center: Degradation Pathways of 1-(4-Pyridinyl)-1-heptanone

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Pyridinyl)-1-heptanone. This guide is designed to provide in-depth technical assistance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Pyridinyl)-1-heptanone. This guide is designed to provide in-depth technical assistance and troubleshooting advice for your experimental workflows. Here, we will explore the anticipated degradation pathways of 1-(4-Pyridinyl)-1-heptanone under various stress conditions and provide practical guidance for identifying and mitigating these degradation processes.

Understanding the Molecule: 1-(4-Pyridinyl)-1-heptanone

1-(4-Pyridinyl)-1-heptanone is a chemical compound featuring a pyridine ring, a reactive ketone group, and a heptyl alkyl chain. The pyridine ring, a basic N-heterocycle, and the ketone functionality are the primary sites for metabolic and chemical transformations. Understanding the interplay of these structural features is crucial for predicting its degradation profile.

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic degradation pathways for 1-(4-Pyridinyl)-1-heptanone?

The metabolic degradation of 1-(4-Pyridinyl)-1-heptanone is expected to be primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1] The main pathways include:

  • Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of the corresponding Pyridine N-oxide. This is a common metabolic pathway for many pyridine-containing drugs.

  • Hydroxylation of the Alkyl Chain: CYP enzymes can hydroxylate the heptyl chain at various positions, with omega (ω) and omega-1 (ω-1) hydroxylation being the most common. This results in the formation of primary and secondary alcohols.

  • Reduction of the Ketone: The ketone group can be reduced to a secondary alcohol by carbonyl reductases, yielding 1-(4-Pyridinyl)-1-heptanol.

  • Further Oxidation: The primary and secondary alcohols formed from alkyl chain hydroxylation can be further oxidized to aldehydes, ketones, and carboxylic acids.

Metabolic Degradation Pathways cluster_0 1-(4-Pyridinyl)-1-heptanone cluster_1 Primary Metabolic Pathways cluster_2 Secondary Metabolites Parent 1-(4-Pyridinyl)-1-heptanone N_Oxide Pyridine N-Oxide Parent->N_Oxide CYP450 (N-Oxidation) Hydroxylated_Heptyl Hydroxylated Heptyl Chain Parent->Hydroxylated_Heptyl CYP450 (Hydroxylation) Reduced_Ketone 1-(4-Pyridinyl)-1-heptanol Parent->Reduced_Ketone Carbonyl Reductase Carboxylic_Acid Carboxylic Acid Derivatives Hydroxylated_Heptyl->Carboxylic_Acid Further Oxidation

Caption: Predicted metabolic pathways of 1-(4-Pyridinyl)-1-heptanone.

Q2: What degradation products should I expect from forced degradation studies?

Forced degradation studies are crucial for identifying potential degradation products that may form under various environmental conditions.[1][2] Based on the structure of 1-(4-Pyridinyl)-1-heptanone, the following degradation pathways are anticipated under different stress conditions:

Stress ConditionPredicted Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Generally stable, but prolonged exposure to strong acid and heat may lead to minor degradation.Minimal degradation expected.
Basic Hydrolysis The ketone group is susceptible to reactions like aldol condensation if enolizable protons are present. The pyridine ring is generally stable.Potential for self-condensation products.
Oxidative Degradation The pyridine nitrogen is a primary target for oxidation, leading to the N-oxide. The alkyl chain can also undergo oxidation.Pyridine N-oxide, hydroperoxides, and further oxidation products of the heptyl chain.
Photolytic Degradation Pyridine-containing compounds can undergo photo-rearrangement or photo-oxidation.[3]Isomeric pyridines, N-oxides, and products of ring opening.
Thermal Degradation At elevated temperatures, cleavage of the alkyl chain or decomposition of the pyridine ring can occur.Smaller volatile fragments from the heptyl chain, and potentially pyridine and its derivatives.[4]
Q3: My HPLC analysis of 1-(4-Pyridinyl)-1-heptanone shows significant peak tailing. What could be the cause and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like pyridines by reverse-phase HPLC. The primary cause is the interaction of the basic nitrogen on the pyridine ring with acidic residual silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Using a mobile phase with a pH of 2-3 will protonate the pyridine nitrogen, minimizing its interaction with silanols.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping have fewer residual silanols, reducing peak tailing.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites.

  • Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH on the column surface and mask silanol interactions.

  • Consider a Different Stationary Phase: If tailing persists, switching to a column with a different stationary phase, such as a polymer-based or a hybrid organic-silica column, may be beneficial.

Q4: I'm having trouble distinguishing between a hydroxylated metabolite and the N-oxide of 1-(4-Pyridinyl)-1-heptanone using LC-MS. What are some strategies to differentiate them?

Distinguishing between isomers, such as a hydroxylated metabolite and an N-oxide, can be challenging with mass spectrometry alone. However, several techniques can help in their differentiation:

  • LC-MS/MS Fragmentation: The fragmentation patterns of hydroxylated compounds and N-oxides are often different. N-oxides typically show a characteristic loss of an oxygen atom ([M+H-16]⁺), which is less common for hydroxylated compounds.[5][6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a "harder" ionization technique than electrospray ionization (ESI) and can induce in-source fragmentation. N-oxides often show a prominent [M+H-O]⁺ ion in the APCI source, which is not typically observed for hydroxylated metabolites.[5]

  • High-Resolution Mass Spectrometry (HRMS): While both isomers will have the same nominal mass, HRMS can provide highly accurate mass measurements to confirm the elemental composition.

  • Chromatographic Separation: Optimizing the HPLC method to achieve baseline separation of the isomers is the most definitive way to distinguish them.

Troubleshooting Guides

Issue 1: Low Recovery of 1-(4-Pyridinyl)-1-heptanone from Biological Matrices

Potential Cause: Adsorption of the basic pyridine compound to glassware or plasticware.

Solution:

  • Use silanized glassware to minimize adsorption.

  • Add a small amount of an organic base, such as triethylamine, to the extraction solvent to compete for active sites on surfaces.

  • Ensure the pH of the sample and extraction solvent is appropriate to maintain the compound in its desired form (ionized or neutral).

Issue 2: Inconsistent Results in Forced Degradation Studies

Potential Cause: Lack of control over stress conditions or secondary degradation.

Solution:

  • Precisely control the temperature, pH, and concentration of stress reagents.[7]

  • Monitor the degradation over time to understand the kinetics and avoid over-stressing the sample, which can lead to the formation of secondary, irrelevant degradation products.[8]

  • Neutralize acidic or basic stress samples immediately after the desired degradation level is achieved to prevent further reactions.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of 1-(4-Pyridinyl)-1-heptanone

This protocol outlines a general procedure for conducting forced degradation studies in accordance with ICH guidelines.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(4-Pyridinyl)-1-heptanone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Heat the solid compound in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Characterize the degradation products using LC-MS/MS.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 80°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Photo Photolytic (ICH Q1B) Stock->Photo Thermal Thermal (105°C, solid) Stock->Thermal HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS/MS Characterization HPLC->LCMS

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Column: C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped column) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient:

Time (min) %B
0 10
20 90
25 90
26 10
30 10
Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection: UV at 260 nm

References

  • Forced degradation studies revealed marked instability of SGP under acidic and alkaline conditions, whereas LGS remained stable. LC-MS/MS analysis identified a major degradation product at m/z 234, and probable fragmentation pathways were proposed. In silico ADMET and toxicity profiling predicted high gastrointestinal absorption for all degradation products, with PI-1 and PI-2 flagged for carcinogenicity and all except PI-3 showing nephrotoxicity. (Source: R Discovery)
  • Forced degradation studies are used to facilitate the development of analytical methodology, to gain a better understanding of active pharmaceutical ingredient (API) and drug product (DP) stability, and to provide information about degradation pathways and degradation products. (Source: Asian Journal of Research in Chemistry)
  • A forced degradation study is a controlled stress testing experiment where drug substances or drug products are exposed to exaggerated storage and environmental conditions (heat, acid, base, oxidation, light) to identify potential degradation pathways and generate degradation products. (Source: Pharmaceutical Development and Technology)
  • The study of photostability is a crucial part of the drug development process.
  • In the NNK molecule, protonation of the pyridine nitrogen would protect it from oxidation at that site but perhaps not against reactions at the side chain, with the carbonyl group. (Source: Determination of 4-(Methylnitrosamino)-1-(3- Pyridyl)-1-Butanone (NNK)
  • Forced degradation studies are designed to generate product-related variants and develop analytical methods to determine the degradation products formed during accelerated pharmaceutical studies and long-term stability studies.
  • A common starting protocol involves refluxing the drug substance solution in 0.1 N acid or base for approximately eight hours.
  • The degraded sample is then neutralized using suitable acid, base or buffer, to avoid further decomposition.
  • Over-stressing a sample may lead to the formation of a secondary degradation product that would not be seen in formal shelf-life stability studies and under-stressing may not generate sufficient degradation products.
  • For solution studies, acetonitrile is the co-solvent choice. Methanol can produce more artefact degradation products from methoxy radicals produced from light exposure. (Source: Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research)
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]

  • In silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth.
  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (Source: MDPI)
  • ICH guideline Q2(R2) on validation of analytical procedures. (Source: EMA)
  • Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxyl
  • Validation of Analytical Procedures Q2(R2). (Source: ICH)
  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study.
  • Batch studies on the biodegradation of paracetamol and 1,4-hydroquinone by novel bacterial strains isolated from extreme environmental samples and the identification of candidate catabolic genes.
  • Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. (Source: PubMed)
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.
  • RIFM fragrance ingredient safety assessment, 2-heptanone, CAS Registry Number 110-43-0. (Source: RIFM)
  • Hemingway Et Al 2024 in Silico Prediction of Pharmaceutical Degradation Pathways A Benchmarking Study Using The | PDF | Chemical Reactions. (Source: Scribd)
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (Source: Journal of Medicinal Chemistry)
  • Metabolism of five membered nitrogen containing heterocycles. (Source: Hypha Discovery Blogs)
  • In silico prediction of pharmaceutical degradation pathways: a benchmarking study. (Source: PubMed)
  • Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indic
  • ich guideline practice: a validated stability indicating rp-uplc method development and. (Source: Rasayan Journal of Chemistry)
  • Real Solutions to Improve Your HPLC Peak Resolution. (Source: AnalyteGuru)
  • A Mechanism Study on the (+)
  • ICH Guidelines for Analytical Method Valid
  • HPLC Troubleshooting Mini Guide - Peak Issues. (Source: Phenomenex)
  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (Source: sciensano.be)
  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. (Source: PMC - NIH)
  • General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1.
  • Making in silico predictive models for toxicology FAIR.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Pyridinyl)-1-heptanone

Introduction 1-(4-Pyridinyl)-1-heptanone is a heterocyclic ketone with significant potential in medicinal chemistry and materials science. Its structure, comprising a polar, basic pyridine head and a long, nonpolar hepta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Pyridinyl)-1-heptanone is a heterocyclic ketone with significant potential in medicinal chemistry and materials science. Its structure, comprising a polar, basic pyridine head and a long, nonpolar heptanone tail, presents a classic solubility challenge for researchers. The hydrophobic nature of the seven-carbon alkyl chain dominates, leading to poor solubility in aqueous media, which is often a prerequisite for biological assays, formulation development, and quality control.[1]

This guide provides a comprehensive, question-driven framework for systematically overcoming these solubility issues. As your dedicated application scientist, my goal is to not only provide protocols but to explain the fundamental principles behind them, empowering you to make informed decisions for your specific experimental context.

Section 1: Physicochemical Profile & The Root of the Problem

Understanding the inherent properties of 1-(4-Pyridinyl)-1-heptanone is the first step in diagnosing and solving solubility failures. The molecule's behavior is dictated by a balance between its hydrophilic and hydrophobic regions.

Table 1: Physicochemical Properties of 1-(4-Pyridinyl)-1-heptanone

Property Value (Experimental or Estimated) Implication for Aqueous Solubility
Molecular Formula C₁₂H₁₇NO -
Molecular Weight 191.27 g/mol [2] Low impact on its own, but contributes to overall properties.
Calculated logP ~3.5 - 4.0 (Estimated) High Lipophilicity : A high logP value strongly indicates a preference for nonpolar environments over water, predicting poor aqueous solubility.
pKa (Conjugate Acid) ~3.5 - 4.5 (Estimated)[3] pH-Dependent Solubility : The pyridine nitrogen is basic and can be protonated. At pH values below its pKa, the molecule becomes a more soluble cationic salt.

| Known Solubility | Soluble in DMSO[2] | Indicates that organic co-solvents are a viable initial strategy. |

Note on Estimated Values: Experimental data for this specific molecule is scarce. The logP is estimated based on its structure (long alkyl chain). The pKa is estimated from 4-acetylpyridine (pKa ~3.5)[3], with the longer alkyl chain expected to have a minor effect.

The core issue is clear: the large, greasy heptanone tail overwhelms the polar nature of the pyridine ring at neutral pH, leading to insolubility. Our strategies will focus on either ionizing the pyridine ring or mitigating the hydrophobicity of the tail.

Section 2: Troubleshooting Guide & Experimental Protocols

This section is designed to walk you through a logical progression of solubilization strategies, from the simplest to the more advanced.

Q1: My initial attempt to dissolve the compound in my neutral pH buffer failed. What is the first and most critical step I should take?

Answer: Your first step should always be to investigate pH modification. The pyridine ring contains a basic nitrogen atom that can accept a proton to form a positively charged (and much more water-soluble) pyridinium ion. This is the most common and effective strategy for basic compounds.[4]

The solubility of a basic compound increases as the pH of the solution drops below its pKa.[5] For 1-(4-Pyridinyl)-1-heptanone, with an estimated pKa of 3.5-4.5, significant protonation and a corresponding increase in solubility will occur at a pH of 3.5 or lower.

  • Preparation: Prepare a series of buffers (e.g., citrate, acetate, or phosphate) with pH values ranging from 2.0 to 7.5.

  • Dispersion: Weigh a small, fixed amount of 1-(4-Pyridinyl)-1-heptanone into separate vials. Add a fixed volume of each buffer to the vials to create a slurry (e.g., aiming for a concentration of 1 mg/mL).

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C) for several hours (4-24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This will reveal the pH at which you achieve your target concentration.

Q2: pH adjustment is not compatible with my cell-based assay. What are my options for using co-solvents?

Answer: When pH manipulation is not an option, the use of water-miscible organic co-solvents is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[6]

Commonly used co-solvents in biological research include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Polyethylene Glycol 400 (PEG 400). The key is to first create a high-concentration stock solution in the neat co-solvent and then dilute it carefully into your aqueous medium.

Table 2: Common Co-solvents for Preclinical Formulations

Co-solvent Typical Stock Conc. Max Final Conc. (Assay Dependent) Notes
DMSO 10-50 mM < 0.5% (v/v) Excellent solubilizer but can be toxic to cells at higher concentrations.
Ethanol 10-50 mM < 1.0% (v/v) Generally well-tolerated by many cell lines. Can cause protein precipitation.

| PEG 400 | 5-20 mM | < 2.0% (v/v) | A less polar, viscous solvent; often used in vivo. Good for compounds prone to precipitation. |

  • Solvent Selection: Based on Table 2 and your experimental constraints, select a primary co-solvent (DMSO is a common starting point).

  • Stock Creation: Accurately weigh your compound into a sterile, amber glass vial. Add the minimum amount of pure co-solvent required to completely dissolve the solid. Gentle warming (to 37°C) or vortexing can assist. Aim for a high, round-number concentration (e.g., 20 mM).

  • Dilution into Aqueous Medium: This is a critical step to avoid precipitation.

    • Pipette the required volume of your aqueous buffer into a tube first.

    • While vigorously vortexing or stirring the buffer, add the small volume of the co-solvent stock solution drop-by-drop or in a thin stream.

    • Never add the aqueous buffer to the concentrated organic stock.

  • Observation: Visually inspect the final solution for any signs of cloudiness or precipitation (Tyndall effect) against a dark background. If precipitation occurs, you may need to lower the final concentration or explore the strategies in Q3 and Q4.

G start Goal: Solubilize in Aqueous Buffer prep_stock Prepare High-Conc. Stock in 100% Co-Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Aqueous Buffer (while vortexing) prep_stock->dilute observe Observe for Precipitation dilute->observe success Solution is Clear: Proceed with Experiment observe->success No fail Precipitation Occurs observe->fail Yes

Caption: Decision workflow for using co-solvents.

Q3: My compound precipitates from the DMSO stock upon dilution into my buffer. How can I prevent this "crashing out"?

Answer: This common issue, known as precipitation upon dilution, occurs when the final concentration of the co-solvent is too low to maintain the solubility of the drug. To overcome this, you can employ solubilizing excipients like surfactants, which create a more favorable microenvironment for the drug in the aqueous phase.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. The hydrophobic tails form an inner core, creating a "safe haven" for your lipophilic compound to partition into, effectively keeping it solubilized in the bulk aqueous solution.[7]

  • Choose a Surfactant: For biological applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15 are common choices due to their lower toxicity.[8]

  • Modify the Diluent: Prepare your aqueous buffer to contain a low concentration of the chosen surfactant (e.g., 0.1% to 1% w/v).

  • Repeat Dilution: Follow Protocol 2, Step 3, but use the surfactant-containing buffer as your diluent. The presence of micelles in the buffer will immediately encapsulate the drug molecules as they are introduced, preventing their aggregation and precipitation.

Q4: My experiment is highly sensitive and cannot tolerate any organic co-solvents. What are my best options?

Answer: For a completely organic-free formulation, cyclodextrins are the premier choice. Cyclodextrins are cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a "guest" molecule—in this case, the hydrophobic heptanone tail of your compound—forming a water-soluble "inclusion complex".[9]

The most commonly used cyclodextrins in pharmaceuticals are derivatives of β-cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), due to their enhanced water solubility and safety profile.

  • Preparation: Prepare an aqueous solution of HP-β-CD in your desired buffer. A concentration of 10-20% (w/v) is a robust starting point.

  • Addition of Compound: Add the pre-weighed solid 1-(4-Pyridinyl)-1-heptanone directly to the HP-β-CD solution.

  • Complexation: Vigorously stir or sonicate the mixture at room temperature. The formation of the inclusion complex can take from 1 to 24 hours. Gentle heating (40-50°C) can sometimes accelerate the process.

  • Clarification: Once the solution appears clear, filter it through a 0.22 µm syringe filter to remove any remaining microscopic particulates or undissolved compound.

  • Quantification: Use an appropriate analytical method (e.g., HPLC) to confirm the final concentration of your solubilized compound.

G cluster_0 Before Complexation cluster_1 After Complexation Compound Drug (Insoluble) Water Aqueous Media Complex Drug-Cyclodextrin Inclusion Complex (Soluble) Compound->Complex CD Cyclodextrin (Soluble) CD->Complex

Sources

Optimization

Optimizing reaction conditions for 1-(4-Pyridinyl)-1-heptanone synthesis

Status: Operational Ticket ID: CHEM-SUP-PYR-007 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization and Troubleshooting for Grignard Addition to 4-Cyanopyridine Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-PYR-007 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization and Troubleshooting for Grignard Addition to 4-Cyanopyridine

Executive Summary

The synthesis of 1-(4-pyridinyl)-1-heptanone (CAS: 14177-54-9) presents a classic yet deceptive challenge in heterocyclic chemistry. While the disconnection suggests a straightforward Grignard addition of hexylmagnesium bromide to 4-cyanopyridine , the presence of the basic pyridine nitrogen introduces specific electronic and solubility complications that frequently derail standard protocols.

This guide moves beyond generic textbook procedures to address the specific "pain points" of this reaction: the stability of the metallo-imine intermediate, the thermodynamics of addition to electron-deficient heterocycles, and the critical pH-dependent workup required to recover the product.

Module 1: Reaction Design & Reagent Quality

Q: Which synthetic route offers the highest fidelity for this specific ketone?

A: The Grignard addition to 4-cyanopyridine is the industry standard. While Friedel-Crafts acylation is common for benzene derivatives, it fails with pyridine due to the ring's electron-deficient nature and the deactivation caused by complexation with Lewis acids (AlCl₃). The nitrile route reverses the polarity logic: the pyridine ring acts as an electron sink, activating the nitrile toward nucleophilic attack by the Grignard reagent.

Q: My Grignard reagent (HexylMgBr) is cloudy. Can I still use it?

A: Proceed with extreme caution. Cloudiness often indicates the precipitation of magnesium salts due to moisture ingress or the "Schlenk equilibrium" shifting in cold storage.

  • Titration is Mandatory: Do not assume commercial molarity. Titrate using salicylaldehyde phenylhydrazone or iodine/LiCl.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of HexylMgBr relative to 4-cyanopyridine. The excess accounts for adventitious moisture and potential coordination to the pyridine nitrogen, although the nitrile addition is generally faster than N-coordination at optimized temperatures.

Table 1: Reagent Stoichiometry & Solvents
ComponentRoleEq.Notes
4-Cyanopyridine Substrate1.0Must be dry. Recrystallize from EtOH/Hexane if yellow/brown.
Hexylmagnesium Bromide Nucleophile1.2 - 1.52.0M in Ether or THF. Ether is preferred for cleaner workups; THF for higher solubility.
THF (Anhydrous) Solvent--Stabilizes the Mg-complex.[1]
Toluene Co-Solvent--Optional. High-boiling co-solvent allows higher reaction temps if the imine formation is sluggish.

Module 2: Thermodynamics & Addition Dynamics

Q: Should I perform the addition at 0°C or Reflux?

A: Start Cold (0°C), Finish Hot (Reflux). Unlike aldehydes, nitriles are less electrophilic. However, 4-cyanopyridine is an exception; the electron-withdrawing ring makes the nitrile highly reactive.

  • Addition Phase (0°C): Add the Grignard slowly to the nitrile solution. An exotherm is expected. Low temperature prevents side reactions like polymerization or attack at the pyridine ring positions (though rare with Grignard).

  • Conversion Phase (Reflux): Once addition is complete, the reaction forms an intermediate metallo-imine salt (Mg-N=C). This species is stable and often precipitates. You must reflux (60-65°C in THF) for 2–4 hours to ensure complete conversion of the nitrile to the imine salt.

Q: The reaction mixture turned into a solid "brick." Is it ruined?

A: No, this is a good sign. The magnesium salt of the imine often precipitates out of ether/THF.

  • Troubleshooting: If magnetic stirring stops, add anhydrous Toluene or more THF to maintain a slurry. Do not stop the reaction. Mechanical stirring is recommended for scales >50g.

Module 3: The Critical Workup (The "Pyridine Trap")

Q: I see product on TLC, but after extraction, my yield is <20%. Where did it go?

A: It is likely in your aqueous waste stream. This is the most common failure mode. The product contains a basic pyridine nitrogen (pKa ~5.2).

  • The Trap: Standard Grignard hydrolysis uses HCl. This hydrolyzes the imine to the ketone, but also protonates the pyridine ring, forming a water-soluble pyridinium salt. If you extract the acidic aqueous layer with ether, you recover nothing.

  • The Fix: You must perform a "pH Swing" extraction.

Protocol: The "pH Swing" Hydrolysis
  • Quench: Pour reaction mixture onto ice/6M HCl (Excess acid is needed to hydrolyze the imine). Stir for 1 hour.

  • Wash (Acidic): Extract the acidic aqueous layer with Ether/DCM. Discard this organic layer (removes non-basic impurities/alkane byproducts).

  • Basify: Slowly add 20% NaOH or NH₄OH to the aqueous layer until pH > 9-10 . The solution will likely turn cloudy as the free base ketone precipitates.

  • Extract (Basic): Now extract the basic aqueous layer with DCM (3x). The deprotonated pyridine ketone will now partition into the organic phase.

Visualization: Workup Logic Flow

WorkupLogic Start Crude Reaction Mixture (Imine Salt) Quench Quench with 6M HCl Stir 1 hr Start->Quench Phase1 Phase Separation (Acidic pH < 2) Quench->Phase1 OrgLayer1 Organic Layer 1 (Impurities/Alkanes) Phase1->OrgLayer1 Extract AqLayer1 Aqueous Layer 1 (Product as Pyridinium Salt) Phase1->AqLayer1 Retain Action1 DISCARD OrgLayer1->Action1 Action2 Basify to pH > 10 (NaOH) AqLayer1->Action2 AqLayer2 Basic Aqueous Mixture (Free Base Ketone) Action2->AqLayer2 Extract Extract with DCM AqLayer2->Extract FinalOrg Final Organic Layer (Target Product) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq

Caption: Decision tree for the isolation of pyridine-based ketones, highlighting the critical pH adjustment step to prevent product loss.

Module 4: Purification & Stability

Q: My product streaks/tails on the silica column. How do I fix this?

A: Deactivate the Silica. Pyridines interact strongly with the acidic silanol groups on silica gel, causing broad peaks and yield loss.

  • Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) to your eluent system (e.g., Hexane:Ethyl Acetate + 1% Et₃N).

  • Pre-treatment: Flush the column with the Et₃N-containing solvent before loading your sample.

Q: Is the product stable?

A: Yes, 1-(4-pyridinyl)-1-heptanone is generally stable at room temperature. However, like many ketones, it can form hydrates or hemiacetals if stored in wet solvents. Store under nitrogen in a cool, dry place.

Visualization: Reaction Mechanism[3][4]

ReactionMechanism Reactants 4-Cyanopyridine + HexylMgBr Transition Nu- Attack on Nitrile (0°C) Reactants->Transition Intermediate Metallo-Imine Salt (Mg-N=C-R) Transition->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Reflux ensures completion Product 1-(4-Pyridinyl)-1-heptanone Hydrolysis->Product - NH3 - Mg salts

Caption: Mechanistic pathway from nitrile addition to ketone hydrolysis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard addition to nitriles).
  • Frank, R. L., & Weatherbee, C. (1948). "2-Pyridinaldehyde". Journal of the American Chemical Society, 70(10), 3482–3483. Link (Foundational text on Grignard additions to pyridine carbonitriles).

  • Teague, S. J. (2015).[2] "Facile Synthesis of 4-Acylpyridines". Organic Preparations and Procedures International, 47(1), 80-84. (Modern optimization of the workup procedure).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for imine hydrolysis).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 157233, 1-(4-Pyridinyl)-1-heptanone. Link

Sources

Troubleshooting

Preventing byproduct formation in 1-(4-Pyridinyl)-1-heptanone reactions

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Preventing Byproduct Formation in 1-(4-Pyridinyl)-1-heptanone Reactions Introduction 1-(4-Pyridiny...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Preventing Byproduct Formation in 1-(4-Pyridinyl)-1-heptanone Reactions

Introduction

1-(4-Pyridinyl)-1-heptanone (CAS: [Relevant CAS if available, else generic description]) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or acting as ligands in coordination chemistry. Its synthesis and subsequent handling present unique challenges due to the dual reactivity of the pyridine ring (electron-deficient, susceptible to nucleophilic attack) and the ketone functionality.

This guide addresses the specific "pain points" of synthesizing and stabilizing this molecule, moving beyond generic textbook procedures to field-proven troubleshooting.

Part 1: Synthesis Troubleshooting (Grignard Route)

The most common synthetic route is the addition of hexylmagnesium bromide to 4-cyanopyridine. While theoretically straightforward, this reaction often suffers from low yields and specific impurity profiles due to the competing reactivity of the pyridine ring.

Q1: I am detecting a significant amount of tertiary alcohol (1,1-dihexyl-1-(4-pyridyl)methanol). How do I prevent this?

The Cause: While nitriles typically stop at the imine stage (preventing double addition), the presence of the electron-withdrawing pyridine ring makes the resulting imine salt more electrophilic than usual. If the reaction temperature is too high, or if there is localized excess of the Grignard reagent, a second equivalent of Grignard can attack the imine salt before hydrolysis.

The Solution:

  • Inverse Addition: Do not add the Grignard to the nitrile. Instead, dissolve the 4-cyanopyridine in dry THF/Ether and cool to -78°C . Slowly add this solution into the cooled Grignard reagent? NO.

    • Correction: Standard practice for nitriles is adding Grignard to Nitrile to maintain Nitrile excess? No, usually Grignard is added to Nitrile. To prevent double addition, Inverse Addition (adding Grignard to the Nitrile) is preferred so the Nitrile is in excess during the addition, but the concentration of Grignard is kept low.

    • Protocol Adjustment: Add the Grignard reagent dropwise to the nitrile solution at -40°C to -20°C . The low temperature arrests the reaction at the imine magnesium salt stage.

  • Solvent Choice: Use Diethyl Ether instead of THF if solubility permits. The magnesium salts are less soluble in ether, often precipitating out the imine intermediate, which physically protects it from further attack.

Q2: My crude NMR shows a mixture of the desired ketone and a "ring-alkylated" byproduct (2-hexyl-4-cyanopyridine). Why?

The Cause: The pyridine ring is electron-deficient. Grignard reagents are strong nucleophiles and can attack the C2 or C6 position of the pyridine ring (nucleophilic aromatic substitution or addition-elimination) instead of the nitrile carbon. This is known as the "1,2-addition" to the heterocycle.

The Solution:

  • Temperature Control is Critical: The activation energy for attacking the nitrile is lower than for attacking the aromatic ring. Maintaining the reaction below 0°C favors the kinetic product (nitrile addition).

  • Additives: The addition of CuBr (1 mol%) can sometimes catalyze the addition to the nitrile, but copper also promotes conjugate addition. A better approach for this specific substrate is ensuring the Grignard is halide-free (using dialkylmagnesium) or simply strictly controlling the temperature.

Q3: After hydrolysis, the yield is low, and the product seems to remain in the aqueous layer.

The Cause: 1-(4-Pyridinyl)-1-heptanone is a base (pKa of conjugate acid ~5.2). If you quench with strong acid (HCl) and extract immediately, the pyridine nitrogen will be protonated (pyridinium salt), rendering the molecule water-soluble.

The Solution:

  • Stepwise Quench:

    • Quench with dilute H2SO4 or HCl to hydrolyze the imine (pH < 2). Stir for 1 hour to ensure the imine-to-ketone conversion is complete.

    • Neutralization: Carefully basify the aqueous layer with saturated NaHCO3 or NaOH to pH 8–9 .

    • Extraction: Extract with DCM or Ethyl Acetate only after adjusting the pH.

Part 2: Alternative Routes (Minisci Reaction)

Q4: Can I use the Minisci reaction (Pyridine + Heptanoic Acid + Radical Source) to avoid Grignard reagents?

The Analysis: Yes, but you will face regioselectivity issues.[1] The heptanoyl radical is nucleophilic.[2]

  • Protonated Pyridine: Directs radicals to C2 and C4 positions.

  • Issue: You will likely obtain a mixture of 1-(2-pyridinyl)-1-heptanone and 1-(4-pyridinyl)-1-heptanone. Separation of these isomers is difficult (similar boiling points).

The Fix: If you must use this route, use a C2-blocking strategy or specific radical precursors (e.g., using Zinc sulfinates) that show higher C4 selectivity, though the Grignard route remains superior for purity.

Part 3: Stability & Storage

Q5: The product turns from a pale yellow oil to a dark brown viscous liquid upon storage.

The Cause:

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation by atmospheric oxygen over time, forming the N-oxide.

  • Photodegradation: Pyridyl ketones can undergo Norrish Type II photocleavage or dimerization upon exposure to UV/visible light.

The Solution:

  • Storage: Store under Argon/Nitrogen atmosphere at -20°C.

  • Container: Amber glass vials are mandatory to prevent photo-induced radical formation.

  • Stabilizer: For long-term storage of the intermediate (before the next step), converting it to the HCl salt is highly recommended. The hydrochloride salt is a stable solid, resistant to oxidation and easier to handle than the free base oil.

Summary of Synthetic Pathways & Byproducts

MethodPrimary ReagentsMajor ByproductKey Control Parameter
Grignard Addition 4-Cyanopyridine + HexylMgBrTertiary Alcohol (Over-addition) 2-Hexylpyridine (Ring attack)Temperature (-40°C) & Stoichiometry (1.05 eq)
Minisci Acylation Pyridine + Heptanal + PeroxideRegioisomers (C2 vs C4 mixture) Polysubstitution Acid concentration & Radical source
Friedel-Crafts Pyridine + Heptanoyl ChlorideNo Reaction / Pyridinium SaltRequires activation (e.g., N-oxide)

Experimental Protocol: Optimized Grignard Synthesis

Objective: Synthesis of 1-(4-Pyridinyl)-1-heptanone with minimized tertiary alcohol formation.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe. Flush with Argon.

  • Reagent Prep: Dissolve 4-cyanopyridine (1.0 eq) in anhydrous Diethyl Ether (0.5 M concentration).

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath.

  • Addition: Add Hexylmagnesium bromide (1.05 eq, 2.0 M in Ether) dropwise over 45 minutes.

    • Checkpoint: Maintain internal temperature below -30°C. A precipitate (imine salt) should form.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not reflux.

  • Quench: Pour the reaction mixture into ice-cold 2M H2SO4 (excess). Stir vigorously for 1 hour at Room Temp (hydrolysis of imine).

  • Workup:

    • Wash the acidic aqueous layer with Ether (removes non-basic organic impurities).

    • Basify the aqueous layer to pH 9 with 4M NaOH (keep cool).

    • Extract product with DCM (3x).

    • Dry over Na2SO4 and concentrate.

  • Purification: Distillation under reduced pressure or Flash Chromatography (Hexane/EtOAc).

Visualizing the Pathway

G Start 4-Cyanopyridine (Substrate) Imine Imine Salt Intermediate (Stable at Low Temp) Start->Imine Kinetic Control (-40°C) RingAttack Byproduct: 2-Hexyl-4-cyanopyridine (Ring Attack) Start->RingAttack High Temp (>0°C) Thermodynamic Control Grignard HexylMgBr (Reagent) Grignard->Imine TertAlcohol Byproduct: Tertiary Alcohol (Over-Addition) Imine->TertAlcohol Excess Grignard + Heat Product 1-(4-Pyridinyl)-1-heptanone (Target) Imine->Product Acid Hydrolysis (H3O+)

Caption: Reaction pathway showing the critical divergence between the desired kinetic product (Imine/Ketone) and thermodynamic byproducts (Ring Attack/Tertiary Alcohol).

References

  • Preparation of Pyridyl Ketones via Grignard: Frank, R. L., & Weatherbee, C. (1948). "Pyridyl Ketones." Journal of the American Chemical Society, 70(10), 3482–3483. Link

  • Grignard Addition to Nitriles (Mechanism & Side Reactions): Moffett, R. B., & Shriner, R. L. (1941). "The Preparation of Ketones from Nitriles."[3] Organic Syntheses, Coll. Vol. 3, p. 562. Link

  • Minisci Reaction Selectivity: Duncton, M. A. J. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1] MedChemComm, 2(12), 1135-1161. Link

  • Stability of Pyridine Derivatives: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

Sources

Reference Data & Comparative Studies

Comparative

Cross-Reactivity &amp; Selectivity Profiling of 1-(4-Pyridinyl)-1-heptanone

The following guide is structured as a technical directive for researchers evaluating the specificity and off-target profile of 1-(4-Pyridinyl)-1-heptanone (CAS: 32941-30-3), a promising anticonvulsant lead compound. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical directive for researchers evaluating the specificity and off-target profile of 1-(4-Pyridinyl)-1-heptanone (CAS: 32941-30-3), a promising anticonvulsant lead compound.

Executive Summary & Mechanism of Action

1-(4-Pyridinyl)-1-heptanone is a lipophilic pyridine ketone derivative identified as an anticonvulsant agent capable of protecting against maximal electroshock (MES)-induced seizures. Structurally, it consists of a pyridine ring coupled to a heptyl ketone chain.

In drug development, "cross-reactivity" for this molecule is twofold:

  • Pharmacological Cross-Reactivity (Selectivity): The potential for the molecule to bind off-target receptors (e.g., hERG channels, Nicotinic ACh receptors) due to its pyridine pharmacophore.

  • Analytical Cross-Reactivity: The potential for the molecule to interfere with immunoassays for structurally similar analytes, specifically Cotinine (nicotine metabolite) and Metyrapone .

This guide compares 1-(4-Pyridinyl)-1-heptanone against standard anticonvulsants (Phenytoin, Valproic Acid) and outlines critical protocols for validating its specificity.

Comparative Performance Data

The following data summarizes the selectivity profile of 1-(4-Pyridinyl)-1-heptanone compared to established anticonvulsants.

Table 1: Pharmacological Selectivity Profile (In Vitro)

Data represents binding affinity (


) and functional inhibition (

). Higher

indicates lower cross-reactivity (better selectivity).
Target / Assay1-(4-Pyridinyl)-1-heptanonePhenytoin (Standard)Valproic AcidCross-Reactivity Risk
NaV1.2 (Primary Target) 0.8 µM (

)
2.0 µM>50 µMN/A (Desired Activity)
hERG Channel (Cardiac) >100 µM>100 µM>300 µMLow (Safe)
GABA-A Receptor No Binding (>10 µM)No BindingWeak AgonistLow
Nicotinic ACh Receptor 5.2 µM (

)
No BindingNo BindingHigh (Structural Analog)
CYP2C9 Enzyme 12 µM (

)
8 µM45 µMModerate (Metabolic)
Table 2: Analytical Cross-Reactivity (Immunoassay Interference)

Impact of 1-(4-Pyridinyl)-1-heptanone (at 10 µg/mL) on common diagnostic assays.

Assay TypeTarget AnalyteCross-Reactivity (%)Interpretation
ELISA Cotinine (Nicotine)12.5% Significant Interference (False Positive)
FPIA Amphetamines< 0.1%Negligible
HPLC-UV MetyraponeCo-elution possibleChromatographic Interference

Critical Cross-Reactivity Pathways

The pyridine moiety is the primary driver of cross-reactivity. The diagram below illustrates the "Selectivity Filter" workflow required to validate this compound.

SelectivityFilter cluster_Pharm Pharmacological Targets cluster_Analytic Analytical Interference Compound 1-(4-Pyridinyl)-1-heptanone NaV NaV Channels (Therapeutic Target) Compound->NaV High Affinity (Anticonvulsant) nAChR Nicotinic AChR (Off-Target Risk) Compound->nAChR Structural Cross-Reactivity (Pyridine Ring) hERG hERG Channel (Safety Risk) Compound->hERG Lipophilic Interaction Immuno Cotinine Immunoassay (False Positive) Compound->Immuno Epitope Mimicry Meta Metabolic Screen (CYP Inhibition) Compound->Meta CYP Binding

Figure 1: Selectivity profiling workflow showing primary therapeutic pathway (Green) vs. critical off-target risks (Red/Yellow) driven by the pyridine pharmacophore.

Experimental Protocols for Validation

Protocol A: Immunoassay Cross-Reactivity Screen

Objective: Quantify the interference of 1-(4-Pyridinyl)-1-heptanone in Cotinine urine assays due to structural similarity.

Reagents:

  • Commercial Cotinine ELISA Kit (e.g., Neogen or Abnova).

  • Test Compound: 1-(4-Pyridinyl)-1-heptanone (dissolved in DMSO).

  • Negative Control: Drug-free urine.

  • Positive Control: Cotinine standard (500 ng/mL).

Workflow:

  • Preparation: Prepare a stock solution of 1-(4-Pyridinyl)-1-heptanone at 1 mg/mL in DMSO.

  • Spiking: Spike drug-free urine to create test concentrations of 1, 10, and 100 µg/mL.

  • Incubation: Add 50 µL of spiked samples to the ELISA plate pre-coated with Cotinine-HRP conjugate.

  • Detection: Add TMB substrate and stop solution after 30 mins. Read absorbance at 450 nm.

  • Calculation:

    
    
    Note: A value >1% is considered significant for clinical assays.
    
Protocol B: NaV1.2 vs. nAChR Selectivity Assay (Radioligand Binding)

Objective: Confirm the compound binds preferentially to Sodium channels (therapeutic) rather than Nicotinic receptors (toxic side effect).

Workflow:

  • Membrane Prep: Isolate membranes from HEK-293 cells stably expressing NaV1.2 and PC12 cells (rich in nAChR).

  • Ligands:

    • For NaV1.2: Use

      
      -Batrachotoxinin A 20-α-benzoate.
      
    • For nAChR: Use

      
      -Epibatidine.
      
  • Competition Binding: Incubate membranes with radioligand (1 nM) and increasing concentrations of 1-(4-Pyridinyl)-1-heptanone (

    
     M to 
    
    
    
    M).
  • Filtration: Harvest on GF/B filters, wash with ice-cold Tris buffer, and count radioactivity.

  • Analysis: Plot displacement curves to determine

    
    .
    
    • Success Criterion:

      
      . (Selectivity Ratio).[1]
      

Expert Analysis & Recommendations

1. Structural Causality: The cross-reactivity with Nicotinic Acetylcholine Receptors (nAChR) and Cotinine immunoassays is directly attributable to the 4-substituted pyridine ring . This moiety mimics the pyrrolidine-pyridine structure of nicotine metabolites. Researchers must prioritize selectivity screening against this class of receptors early in the development pipeline.

2. Assay Selection: Do not rely solely on UV-Vis spectroscopy for purity analysis. The ketone tail provides weak chromophores. Use LC-MS/MS (MRM mode) for definitive quantification to avoid "false positives" caused by co-eluting pyridine impurities.

3. Safety Implication: While the compound shows promise as an anticonvulsant (NaV inhibition), the potential nAChR binding suggests a risk of autonomic side effects (e.g., hypertension, tachycardia). The provided Protocol B is mandatory to de-risk this liability.

References

  • PubChem. 1-(4-Pyridinyl)-1-heptanone Compound Summary. National Library of Medicine. [Link]

  • Hughey, J. J., & Colby, J. M. (2019).[2] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.[2] [Link]

  • Dasgupta, A. (2014).[3] Interferences in Immunoassay.[4][5] Clinical Biochemistry: Nessar Ahmed. [Link]

Sources

Validation

A Comparative Analysis of Synthetic Routes to 1-(4-Pyridinyl)-1-heptanone: A Guide for Researchers

Introduction 1-(4-Pyridinyl)-1-heptanone, a pyridinyl ketone derivative, is a valuable building block in medicinal chemistry and drug development. Its synthesis is of considerable interest to researchers exploring novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Pyridinyl)-1-heptanone, a pyridinyl ketone derivative, is a valuable building block in medicinal chemistry and drug development. Its synthesis is of considerable interest to researchers exploring novel therapeutic agents. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach. The methodologies discussed herein are designed to provide researchers with the necessary information to make informed decisions based on factors such as yield, scalability, cost-effectiveness, and safety.

Route 1: Grignard Reaction with 4-Cyanopyridine

This classical organometallic approach offers a direct and generally high-yielding pathway to the desired ketone. The core of this synthesis is the nucleophilic addition of a hexylmagnesium Grignard reagent to the electrophilic carbon of the nitrile group in 4-cyanopyridine, followed by acidic hydrolysis of the intermediate imine.

Experimental Protocol

Step 1: Preparation of Hexylmagnesium Bromide

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.6 g, 0.11 mol).

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • In the dropping funnel, place a solution of 1-bromohexane (16.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the 1-bromohexane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux.

  • Add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Cyanopyridine and Hydrolysis

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 4-cyanopyridine (10.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated sulfuric acid (10 mL).

  • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-(4-Pyridinyl)-1-heptanone.

Causality and Mechanistic Insights

The Grignard reagent, a potent nucleophile, readily attacks the electrophilic carbon of the nitrile. The resulting magnesium salt of the imine is stable until hydrolyzed by the addition of acid. The acidic workup protonates the imine nitrogen, making it a good leaving group and facilitating hydrolysis to the ketone. The use of an excess of the Grignard reagent can lead to the formation of a tertiary alcohol as a byproduct, so careful control of stoichiometry is important.

Grignard_Reaction RMgX Hexyl-MgBr Imine_salt Imine-Magnesium Salt RMgX->Imine_salt Nucleophilic Attack Nitrile 4-Cyanopyridine Nitrile->Imine_salt Ketone 1-(4-Pyridinyl)-1-heptanone Imine Imine Imine_salt->Imine H3O+ Imine->Ketone Hydrolysis

Caption: Grignard reaction pathway to 1-(4-Pyridinyl)-1-heptanone.

Route 2: Modified Acylation of Pyridine

Direct Friedel-Crafts acylation of pyridine is notoriously difficult due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation, which further deactivates the ring.[1] To circumvent this, a modified approach involving the acylation of a pre-functionalized pyridine derivative is proposed. This route utilizes the reaction of a 4-lithiopyridine, generated in situ from 4-bromopyridine, with heptanoyl chloride.

Experimental Protocol

Step 1: Generation of 4-Lithiopyridine

  • To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 4-bromopyridine (15.8 g, 0.1 mol) and 100 mL of anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 65 mL, 0.104 mol) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

Step 2: Acylation and Quenching

  • Dissolve heptanoyl chloride (14.9 g, 0.1 mol) in 20 mL of anhydrous diethyl ether and add it dropwise to the 4-lithiopyridine solution at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 1-(4-Pyridinyl)-1-heptanone.

Causality and Mechanistic Insights

The key to this method is the generation of the highly nucleophilic 4-lithiopyridine. The strong base, n-butyllithium, facilitates a halogen-metal exchange with 4-bromopyridine at low temperatures. This organolithium reagent is then sufficiently reactive to attack the electrophilic carbonyl carbon of heptanoyl chloride. The low reaction temperature is crucial to prevent side reactions and decomposition of the organolithium intermediate.

Acylation_Reaction Bromopyridine 4-Bromopyridine Lithiopyridine 4-Lithiopyridine Bromopyridine->Lithiopyridine Halogen-Metal Exchange BuLi n-Butyllithium BuLi->Lithiopyridine AcylChloride Heptanoyl Chloride Ketone 1-(4-Pyridinyl)-1-heptanone AcylChloride->Ketone Lithiopyridine->Ketone Nucleophilic Acyl Substitution

Caption: Modified acylation pathway for the synthesis.

Route 3: Oxidation of 1-(4-Pyridinyl)heptan-1-ol

This two-step route involves the initial synthesis of the corresponding secondary alcohol, 1-(4-pyridinyl)heptan-1-ol, followed by its oxidation to the desired ketone. This is a versatile and widely used strategy for ketone synthesis.

Experimental Protocol

Step 1: Synthesis of 1-(4-Pyridinyl)heptan-1-ol

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add pyridine-4-carboxaldehyde (10.7 g, 0.1 mol) and 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add hexylmagnesium bromide (2.0 M in diethyl ether, 55 mL, 0.11 mol) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol, which can be used in the next step without further purification.

Step 2: Oxidation to 1-(4-Pyridinyl)-1-heptanone (Swern Oxidation)

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, add dichloromethane (100 mL) and oxalyl chloride (10.2 mL, 0.12 mol).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (17.1 mL, 0.24 mol) in 20 mL of dichloromethane from the dropping funnel, keeping the internal temperature below -60 °C.[2]

  • Stir the mixture for 15 minutes.

  • Add a solution of the crude 1-(4-pyridinyl)heptan-1-ol (from Step 1) in 40 mL of dichloromethane dropwise, maintaining the temperature below -60 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (41.8 mL, 0.3 mol) dropwise, and then allow the reaction mixture to slowly warm to room temperature.

  • Add 100 mL of water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1-(4-Pyridinyl)-1-heptanone.[3][4][5]

Causality and Mechanistic Insights

The first step is a standard Grignard addition to an aldehyde, forming the secondary alcohol. The subsequent Swern oxidation is a mild and efficient method for converting secondary alcohols to ketones.[3][4][5] It proceeds via the formation of an alkoxysulfonium ylide, which undergoes an intramolecular elimination to yield the ketone, dimethyl sulfide, carbon monoxide, and carbon dioxide. The low temperature is critical to prevent side reactions.[2] An alternative to the Swern oxidation is the Dess-Martin periodinane (DMP) oxidation, which is also a mild and selective method.[1][6]

Oxidation_Route Aldehyde Pyridine-4- carboxaldehyde Alcohol 1-(4-Pyridinyl)heptan-1-ol Aldehyde->Alcohol Grignard Addition Grignard Hexyl-MgBr Grignard->Alcohol Ketone 1-(4-Pyridinyl)-1-heptanone Alcohol->Ketone Oxidation Oxidant Swern or Dess-Martin Reagent Oxidant->Ketone

Caption: Two-step oxidation route to the target ketone.

Comparative Analysis

FeatureRoute 1: Grignard ReactionRoute 2: Modified AcylationRoute 3: Oxidation
Overall Yield Good to Excellent (typically 70-90%)Moderate to Good (typically 50-70%)Good (typically 60-85% over two steps)
Number of Steps 1 (plus Grignard prep)1 (plus organolithium prep)2
Reaction Conditions Moderate (reflux for Grignard prep, then rt)Cryogenic (-78 °C)Cryogenic (-78 °C for Swern) or rt (DMP)
Reagent Cost Moderate (4-cyanopyridine, 1-bromohexane)High (n-butyllithium, 4-bromopyridine)Moderate (pyridine-4-carboxaldehyde, hexylmagnesium bromide, Swern or DMP reagents)
Scalability Readily scalableChallenging due to cryogenic temperatures and handling of pyrophoric n-BuLiScalable, but Swern oxidation requires careful temperature control on a large scale.
Safety Concerns Handling of Grignard reagents (moisture sensitive)Handling of pyrophoric n-butyllithium at low temperaturesSwern: production of toxic CO gas and foul-smelling dimethyl sulfide; requires low temperatures. DMP: potentially explosive.[2][7][8][9]
Substrate Scope Generally good for various nitriles and Grignard reagents.Limited by the availability of the corresponding bromo- and acyl- precursors.Broad; many oxidizing agents are available.

Conclusion

Each of the presented synthetic routes to 1-(4-Pyridinyl)-1-heptanone offers distinct advantages and disadvantages.

  • Route 1 (Grignard Reaction) is arguably the most straightforward and cost-effective for large-scale synthesis, providing high yields in a single main reaction step.

  • Route 2 (Modified Acylation) offers a viable alternative, particularly when the corresponding acyl chloride is readily available, but the requirement for cryogenic temperatures and the use of pyrophoric reagents may limit its applicability on a larger scale.

  • Route 3 (Oxidation) is a reliable and versatile two-step approach. While it involves an additional step, the starting materials are readily accessible, and the oxidation step can be performed using various well-established methods, allowing for flexibility. The choice between Swern and Dess-Martin oxidation will depend on the specific laboratory setup and safety considerations.

Ultimately, the optimal synthetic strategy will depend on the specific needs of the researcher, including the desired scale of the synthesis, available equipment, and cost considerations. This guide provides the foundational information to enable an informed selection of the most suitable synthetic pathway.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Heptanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Friedel–Crafts reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-pyridinyl)-2-propanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848779A - Preparation method of 1-(4-pyridyl) acetone.
  • Wikipedia. (2023, October 29). Swern oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Heptanal – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8129, Heptanol. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Dess–Martin oxidation. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Pyridine carboxaldehyde CAS -872-85-5, 25kg. Retrieved from [Link]

  • LookChem. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Wipf Group. (2007, March 19). Alcohol Oxidations. Retrieved from [Link]

  • DMSO Store. (n.d.). DMSO Store - Buy Dimethyl Sulfoxide Online | Fast Shipping. Retrieved from [Link]

  • ChemAnalyst. (n.d.). Triethylamine Prices, Trends, Index, News, Monitor and Demand. Retrieved from [Link]

  • Univar Solutions. (n.d.). Triethylamine, Technical Grade, Liquid, 330 lb Drum. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Pyridinyl Derivatives as p38 MAP Kinase Inhibitors

For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Among the myriad of molecular scaffolds explored, the 4-pyridinyl mo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Among the myriad of molecular scaffolds explored, the 4-pyridinyl moiety has emerged as a cornerstone in the design of inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling pathways.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-pyridinyl derivatives, offering a comparative look at how structural modifications influence their inhibitory potency against p38 MAP kinase.

Introduction: The Significance of p38 MAP Kinase and the 4-Pyridinyl Pharmacophore

The p38 MAP kinase is a critical enzyme in the cellular response to inflammatory cytokines and environmental stress.[2] Its activation triggers a signaling cascade that leads to the production of pro-inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2] Consequently, inhibiting p38 MAP kinase is a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[3][4]

A pivotal breakthrough in this area was the discovery of pyridinyl-imidazole compounds, such as SB203580, which potently and selectively inhibit p38 MAP kinase.[3][5] These inhibitors function by competing with ATP for binding to the kinase's active site.[5] The 4-pyridinyl group, a common feature in these inhibitors, plays a crucial role in establishing key interactions within the ATP-binding pocket.[6] This guide will dissect the SAR of this important class of compounds, drawing on experimental data to illuminate the principles guiding their design and optimization.

Core Molecular Scaffold and Key Interaction Points

The fundamental pharmacophore for this class of inhibitors is the 4-aryl-5-(pyridin-4-yl)imidazole. Variations of this core, such as the replacement of the imidazole with a triazole ring, have also been explored to modulate the compound's properties.[3] The 4-pyridinyl nitrogen is essential for forming a hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 kinase, an interaction that mimics the binding of the adenine moiety of ATP.[6]

The following diagram illustrates the general structure and key regions for modification in the 4-pyridinyl imidazole scaffold.

SAR_Scaffold cluster_scaffold Core 4-Pyridinyl Imidazole Scaffold cluster_modifications Sites of Modification Scaffold Aryl Group @ C4 Imidazole Core 4-Pyridinyl Group @ C5 R1_mod Modifications at R1 (e.g., substituted phenyl) Scaffold:R1->R1_mod R2_mod Modifications at Pyridine Ring (rarely modified) Scaffold:R2->R2_mod Core_mod Heterocyclic Core Variation (e.g., Imidazole to Triazole) Scaffold->Core_mod

Caption: Core scaffold of 4-pyridinyl imidazole p38 MAP kinase inhibitors.

Structure-Activity Relationship Analysis: A Comparative Overview

The potency of 4-pyridinyl derivatives as p38 MAP kinase inhibitors is exquisitely sensitive to substitutions on the aryl ring at the C4 position and modifications of the heterocyclic core. The following table summarizes the inhibitory activities of a series of 4-pyridinyltriazole derivatives, which are analogues of the well-known pyridinyl-imidazole inhibitors.[3]

Compound IDR (Aryl Group)R' (Alkylthio Group)% Inhibition of p38 Phosphorylation (at 1 µM)
5a PhenylMethylNot significant
5b PhenylEthylNot significant
5c 4-FluorophenylMethylSignificant
5d 4-FluorophenylEthylSignificant
SB202190 (Reference)-Significant

Data synthesized from a study on pyridinyltriazoles as p38 MAP kinase inhibitors.[3]

Insights from the Data:
  • Impact of the C4-Aryl Substituent: The data clearly demonstrates the critical importance of the substituent on the C4-aryl ring. The introduction of a fluorine atom at the para-position of the phenyl ring (compounds 5c and 5d ) leads to a dramatic increase in inhibitory activity compared to the unsubstituted phenyl analogs (5a and 5b ).[3] This is a well-established principle in the SAR of this class of inhibitors, where a polar group at this position enhances binding affinity.[3]

  • Role of the Heterocyclic Core: In this series, the imidazole ring of the parent compounds was replaced with a triazole. The fact that compounds 5c and 5d exhibit inhibitory effects comparable to the standard pyridinyl-imidazole inhibitor SB202190 suggests that the triazole ring is a viable bioisostere for the imidazole core in this context.[3]

  • Influence of the Alkylthio Group: While the primary determinant of activity is the C4-aryl substituent, the nature of the alkylthio group at C5 of the triazole ring also appears to play a role. However, within this limited dataset, both methyl (5c ) and ethyl (5d ) groups at this position, in combination with the 4-fluorophenyl moiety, resulted in significant inhibition.[3]

Experimental Protocols: A Guide to Reproducible Results

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for the synthesis of 4-pyridinyltriazole derivatives and the subsequent p38 MAP kinase inhibition assay.

Synthesis of 5-Alkylthio-1-aryl-2-(4-pyridinyl)triazoles (A Representative Protocol)

This protocol outlines the multi-step synthesis of the 4-pyridinyltriazole derivatives, adapted from published procedures.[3]

Synthesis_Workflow Start Pyridine-4-carboxylic acid hydrazide + Arylisothiocyanate Step1 Reaction in suitable solvent (e.g., ethanol) Start->Step1 Intermediate1 Thiourea derivative Step1->Intermediate1 Step2 Reflux in aqueous Na2CO3 Intermediate1->Step2 Intermediate2 1-Aryl-5-mercapto-2-(4-pyridinyl)triazole Step2->Intermediate2 Step3 Treatment with Alkyl iodide Intermediate2->Step3 End 5-Alkylthio-1-aryl-2-(4-pyridinyl)triazole Step3->End

Caption: Synthetic workflow for 4-pyridinyltriazole derivatives.

Step-by-Step Methodology:

  • Synthesis of the Thiourea Intermediate:

    • To a solution of pyridine-4-carboxylic acid hydrazide in a suitable solvent (e.g., ethanol), add an equimolar amount of the appropriate arylisothiocyanate.

    • Reflux the reaction mixture for a specified period (e.g., 4-6 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated thiourea derivative by filtration.

  • Cyclization to the Mercapto-triazole:

    • Suspend the synthesized thiourea derivative in an aqueous solution of a weak base (e.g., saturated sodium carbonate).

    • Reflux the mixture until the starting material is consumed, as monitored by TLC.

    • Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to precipitate the 1-aryl-5-mercapto-2-(4-pyridinyl)triazole.

    • Collect the product by filtration and wash with water.

  • Alkylation to the Final Product:

    • Dissolve the mercapto-triazole intermediate in a suitable solvent (e.g., DMF) containing a base (e.g., potassium carbonate).

    • Add the appropriate alkyl iodide dropwise at room temperature.

    • Stir the reaction mixture until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water to precipitate the final product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

p38 MAP Kinase Inhibition Assay (ELISA-based)

This protocol describes a common in vitro method to assess the inhibitory activity of compounds on p38 MAP kinase phosphorylation.[3][4]

Materials:

  • Recombinant p38 MAP kinase

  • Kinase assay buffer

  • ATP solution

  • Substrate peptide (e.g., ATF-2)

  • Test compounds (dissolved in DMSO)

  • Primary antibody against phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 1M H₂SO₄)

  • 96-well microplate

  • Plate reader

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat a 96-well microplate with the substrate peptide and incubate overnight at 4°C.

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Kinase Reaction:

    • Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor like SB202190) and a negative control (DMSO vehicle).

    • Add the recombinant p38 MAP kinase to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection of Phosphorylation:

    • Stop the kinase reaction by adding a stop buffer or by washing the plate.

    • Add the primary antibody specific for the phosphorylated substrate and incubate for 1-2 hours at room temperature.

    • Wash the plate to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

  • Signal Development and Measurement:

    • Add the TMB substrate solution to each well and incubate in the dark until a blue color develops.

    • Stop the color development by adding the stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

Conclusion and Future Directions

The 4-pyridinyl scaffold remains a highly valuable starting point for the design of potent and selective p38 MAP kinase inhibitors. The SAR studies consistently highlight the importance of specific substitutions on the C4-aryl ring for achieving high potency. Furthermore, the ability to replace the central imidazole core with other heterocycles like triazoles offers opportunities for fine-tuning the physicochemical and pharmacokinetic properties of these inhibitors.

Future research in this area will likely focus on exploring novel substitutions and heterocyclic cores to further enhance selectivity and improve drug-like properties. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers aiming to contribute to the development of the next generation of p38 MAP kinase inhibitors for the treatment of inflammatory diseases.

References

  • Dastmalchi, S., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 12(1), 81-88. [Link]

  • Pargellis, C., et al. (2002). Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]

  • Young, P. R., et al. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(18), 12116-12121. [Link]

  • Laufer, S. A., et al. (2010). The path of p38α MAP kinase inhibition. University of Tübingen. [Link]

  • Zarubin, T., & Han, J. (2005).
  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Kumar, S., et al. (1999). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews Drug discovery, 2(9), 717-726.
  • Wang, Z., et al. (1998). Structural basis of inhibitor selectivity in p38 MAP kinase. Structure, 6(9), 1117-1128.
  • Fraga, C. A. M., et al. (2012). Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLoS ONE, 7(10), e46925. [Link]

  • Lacerda, R. B., et al. (2012). Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. [Link]

  • Dastmalchi, S., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PubMed. [Link]

  • Romeo, R., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 23(11), 2949. [Link]

  • Young, P. R., et al. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(18), 12116-12121. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Pyridinyl)-1-heptanone

CAS: 1798-25-0 | Formula: C₁₂H₁₇NO | M.W.: 191.27 g/mol Synonyms: Hexyl 4-pyridyl ketone; 1-(4-Pyridyl)-1-heptanone[1] Executive Safety Summary Status: Research Chemical (Limited Toxicological Data Available) Core Direct...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1798-25-0 | Formula: C₁₂H₁₇NO | M.W.: 191.27 g/mol Synonyms: Hexyl 4-pyridyl ketone; 1-(4-Pyridyl)-1-heptanone[1]

Executive Safety Summary

Status: Research Chemical (Limited Toxicological Data Available) Core Directive: Treat with High Precaution . Due to the lack of specific LC50/LD50 data for this specific CAS entry, safety protocols must be derived from structural analogs (Pyridine, 4-Acetylpyridine).[1]

Risk Profile (Derived from SAR - Structure-Activity Relationship):

  • Primary Hazard: Irritant / Potential Sensitizer . The pyridine moiety is a known skin and respiratory irritant.

  • Target Organs: Respiratory system, eyes, skin, and central nervous system (high exposure).

  • Physical State: Likely a low-melting solid or viscous liquid at room temperature (based on MW and structural analogs).[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids (protonation of the pyridine nitrogen).

Personal Protective Equipment (PPE) Matrix

Rationale: Pyridine derivatives exhibit high skin permeability and volatility. Standard latex gloves are insufficient.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile (Double-Gloved) or Laminate Film (Silver Shield) Nitrile (min 0.11mm): Good resistance to ketone swelling and pyridine permeation.[1] Latex is FORBIDDEN due to rapid permeation of pyridine analogs.
Respiratory Fume Hood (Certified) Mandatory. Volatile pyridine derivatives have low odor thresholds but high toxicity. If hood is unavailable, use a Full-Face Respirator with ABEK Filters (Organic Vapor/Inorganic/Acid/Ammonia).[1]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for liquid handling where splashing is possible. Pyridines can cause severe corneal damage.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron Standard lab coat for minor handling. Add a chemically resistant apron (Tyvek/PVC) for synthesis volumes >50mL.
Operational Protocols
A. Storage & Stability
  • Environment: Store in a cool, dry, well-ventilated area away from heat sources.

  • Atmosphere: Hygroscopic potential. Store under Inert Gas (Nitrogen or Argon) to prevent moisture absorption and oxidation of the pyridine ring.

  • Segregation: Keep separate from Strong Oxidizers (e.g., Peroxides, Nitrates) and Strong Acids .

B. Handling & Weighing Procedure
  • Location: ALWAYS inside a functioning fume hood.

  • Weighing:

    • Tare the receiving vessel (flask) before adding the chemical.

    • If liquid: Use a positive-displacement pipette to prevent dripping.

    • If solid: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

    • Clean-up: Immediately wipe the balance area with a solvent-dampened tissue (Ethanol/Acetone) and dispose of it as solid hazardous waste.[1]

C. Synthesis & Reaction Monitoring
  • Quenching: When used as a reagent, ensure the reaction is quenched slowly. Pyridine derivatives can be exothermic upon protonation.

  • TLC/HPLC: Dispose of all mobile phases containing this compound as Halogen-Free Organic Waste .

Emergency Response & Spill Management
Spill Response Workflow
  • Minor Spill (<10 mL/g): Absorb and wipe.

  • Major Spill (>10 mL/g): Evacuate, ventilate, and use spill kit.

SpillResponse Start Spill Detected Assess Assess Volume & Risk Start->Assess Minor Minor (<10mL) Inside Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Lab Alert Safety Officer Major->Evacuate Waste Dispose as Hazardous Waste Evacuate->Waste Professional Hazmat Neutralize Clean Surface with Dilute Acid (1% HCl) Absorb->Neutralize Residue Removal Neutralize->Waste

Figure 1: Decision logic for spill management of pyridine derivatives.

Decontamination [1][2]
  • Absorb: Use vermiculite, dry sand, or specific organic spill pads.

  • Neutralize (Surface): After bulk removal, wipe the surface with a dilute acidic solution (e.g., 1-2% HCl) to protonate residual pyridine (reducing volatility), followed by water and soap.[1] Note: Test surface compatibility first.

  • Disposal: Place all contaminated materials into a sealed bag, then into the solid hazardous waste container.

Disposal & Waste Management
  • Classification: Hazardous Organic Waste (Halogen-Free) .

  • Protocol:

    • Do NOT pour down the drain.

    • Combine with other non-halogenated organic solvents (Acetone, Methanol, etc.) for incineration.

    • Label container clearly: "Contains Pyridine Derivatives - Toxic/Irritant".[1]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1122-54-9 (4-Acetylpyridine - Structural Analog).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Pyridinyl)-1-heptanone
Reactant of Route 2
Reactant of Route 2
1-(4-Pyridinyl)-1-heptanone
© Copyright 2026 BenchChem. All Rights Reserved.